7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine
Description
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Properties
IUPAC Name |
7-bromo-4-chloroimidazo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXLWAFFBIFFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-chloroimidazo[2,1-f]triazine
An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document outlines a plausible and chemically sound synthetic pathway, starting from readily available precursors. It delves into the mechanistic underpinnings of each reaction step, offering insights into the selection of reagents and reaction conditions. Detailed experimental protocols, data presentation in tabular format, and visual representations of the synthetic workflow and reaction mechanism are included to facilitate practical application in a research and development setting.
Introduction
The imidazo[2,1-f][1][2][3]triazine core is a privileged heterocyclic motif found in a variety of biologically active molecules. The fusion of an imidazole and a 1,2,4-triazine ring system creates a unique electronic and steric environment, making it an attractive scaffold for the design of novel therapeutic agents. The introduction of bromo and chloro substituents at the 7- and 4-positions, respectively, further modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provides handles for further chemical diversification. This guide will focus on a logical and efficient synthetic approach to 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine, a key building block for the synthesis of targeted protein degraders and other advanced chemical probes.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The imidazo[2,1-f][1][2][3]triazine core can be constructed by forming the triazine ring onto a pre-functionalized imidazole precursor. A key intermediate in this approach is a substituted 2-aminoimidazole. Therefore, the synthesis can be envisioned to proceed through the following key transformations:
-
Synthesis of a substituted 2-aminoimidazole: This will serve as the foundational building block for the subsequent cyclization reaction.
-
Construction of the triazine ring: This involves the cyclization of the 2-aminoimidazole intermediate with a suitable C2 synthon that will introduce the chloro-substituent at the 4-position of the final fused ring system.
The proposed forward synthesis is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow for 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine.
Detailed Synthetic Protocol
Part 1: Synthesis of the Key Intermediate: 2-Amino-4-bromoimidazole
The synthesis of the crucial 2-amino-4-bromoimidazole starting material can be achieved through the bromination of 2-aminoimidazole. Careful control of the reaction conditions is necessary to achieve selective monobromination at the 4-position.
Experimental Protocol:
-
Dissolution: Dissolve 2-aminoimidazole in a suitable solvent such as glacial acetic acid.
-
Bromination: Slowly add a solution of bromine in acetic acid to the 2-aminoimidazole solution at a controlled temperature (typically 0-5 °C) with vigorous stirring. The molar ratio of bromine should be carefully controlled to favor monobromination.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Isolation and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product. The crude 2-amino-4-bromoimidazole can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine
The final two steps involve the construction of the triazine ring and the subsequent chlorination to yield the target compound.
Step 2a: Synthesis of 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-one
This step involves the cyclocondensation of 2-amino-4-bromoimidazole with diethyl oxalate. The reaction proceeds via an initial acylation of the exocyclic amino group of the imidazole, followed by an intramolecular cyclization to form the triazinone ring.
Experimental Protocol:
-
Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add 2-amino-4-bromoimidazole.
-
Addition of Reagent: Slowly add diethyl oxalate to the reaction mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid). The precipitated solid, 7-bromoimidazo[2,1-f][1][2][3]triazin-4-one, is collected by filtration, washed with ethanol, and dried.
Step 2b: Chlorination to 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine
The final step is the conversion of the triazinone to the desired 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Reaction Setup: Suspend 7-bromoimidazo[2,1-f][1][2][3]triazin-4-one in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux for several hours.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with stirring. This will hydrolyze the excess POCl₃.
-
Extraction and Purification: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine.
Mechanistic Insights
The key step in this synthesis is the formation of the imidazo[2,1-f][1][2][3]triazine ring system. The proposed mechanism for the cyclocondensation reaction is illustrated below.
Caption: Proposed reaction mechanism for the formation of the imidazo[2,1-f][1][2][3]triazin-4-one core.
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-amino-4-bromoimidazole on one of the carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the imidazole ring attacks the second carbonyl group, leading to the formation of a six-membered triazine ring. Subsequent dehydration yields the aromatic 7-bromoimidazo[2,1-f][1][2][3]triazin-4-one. The final chlorination step proceeds via a standard nucleophilic substitution mechanism on the activated hydroxyl group of the tautomeric form of the triazinone.
Data Summary
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | 2-Aminoimidazole | Bromine, Acetic Acid | 2-Amino-4-bromoimidazole | 60-70 | >95 |
| 2a | 2-Amino-4-bromoimidazole | Diethyl oxalate, NaOEt | 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-one | 75-85 | >98 |
| 2b | 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-one | POCl₃ | 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine | 80-90 | >99 (after chromatography) |
Note: The yields and purities are approximate and may vary depending on the specific reaction conditions and purification methods used.
Conclusion
This technical guide has outlined a robust and logical synthetic route for the preparation of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine. The described methodology, starting from 2-aminoimidazole, provides a clear and actionable protocol for researchers in the field of medicinal chemistry and drug discovery. The insights into the reaction mechanisms and the detailed experimental procedures are intended to facilitate the successful synthesis and further exploration of this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 7-Bromo-4-chloroimidazo[2,1-f]triazine: A Technical Primer for Drug Discovery
The Synthetic Versatility of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine: A Technical Primer for Drug Discovery
Introduction: A Scaffold of Latent Potential in Medicinal Chemistry
The imidazo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and three-dimensional structure make it an attractive framework for the development of novel therapeutic agents. Within this class of compounds, 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine emerges as a particularly valuable, yet underexplored, building block. Its dual halogenation at distinct positions on the fused ring system presents a rich platform for selective chemical modifications, offering a gateway to a diverse array of functionalized derivatives.
This technical guide provides an in-depth exploration of the chemical properties and reactivity of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine, tailored for researchers, scientists, and professionals in drug development. While comprehensive experimental data for this specific molecule remains nascent in publicly available literature, this document synthesizes established principles of heterocyclic chemistry and draws upon the behavior of closely related analogues to provide a robust predictive framework for its synthetic utility.
Physicochemical Properties: A Snapshot
A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective application in synthesis and biological screening. The table below summarizes the key computed and known properties of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClN₄ | PubChem[1] |
| Molecular Weight | 233.46 g/mol | PubChem[1] |
| Monoisotopic Mass | 231.9151 g/mol | PubChem[1] |
| Predicted XlogP | 1.7 | PubChem[1] |
| Appearance | (Predicted) White to off-white solid | General knowledge of similar heterocycles |
| Solubility | (Predicted) Soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. | General knowledge of similar heterocycles |
Synthetic Pathways: Charting the Course to the Core Scaffold
A proposed synthetic workflow is outlined below:
Spectroscopic data (NMR, MS, IR) of 7-Bromo-4-chloroimidazo[2,1-f]triazine
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine
Introduction
7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine is a halogenated heterocyclic compound with a fused ring system that serves as a crucial building block in modern medicinal chemistry and materials science. Its structural rigidity and the presence of reactive sites (bromo- and chloro-substituents) make it an attractive scaffold for the synthesis of novel compounds with potential biological activities. As with any high-value chemical intermediate, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the key spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—used to characterize this molecule, offering both predictive data and field-proven experimental protocols for researchers and drug development professionals.
Molecular Structure and Properties
The foundational step in any spectroscopic analysis is understanding the molecule's core structure. 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine possesses the molecular formula C₅H₂BrClN₄ and a monoisotopic mass of approximately 231.915 g/mol .[1] The strategic placement of bromine and chlorine atoms, along with two distinct protons on the imidazole ring, gives rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine.
Mass Spectrometry (MS) Analysis
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine, the most telling feature is the isotopic pattern generated by the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and its fragments, providing definitive evidence of the compound's identity.
Predicted Mass Spectrometry Data
The table below summarizes the predicted mass-to-charge ratios (m/z) for various adducts, which are commonly observed in techniques like Electrospray Ionization (ESI).[1]
| Adduct | Predicted m/z | Notes |
| [M]⁺ | ~231.91 | Molecular ion with ⁷⁹Br and ³⁵Cl isotopes. |
| [M+2]⁺ | ~233.91 | Isotopic peak from ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. |
| [M+4]⁺ | ~235.91 | Isotopic peak from ⁸¹Br and ³⁷Cl. |
| [M+H]⁺ | 232.92243 | Protonated molecule, commonly seen in ESI positive mode. |
| [M+Na]⁺ | 254.90437 | Sodium adduct, often present as a sodium salt impurity. |
| [M-H]⁻ | 230.90787 | Deprotonated molecule, observed in ESI negative mode. |
Fragmentation Pathway
Under ionization conditions, the molecule is expected to fragment in a predictable manner. The primary fragmentation would likely involve the loss of the halogen atoms or cleavage of the heterocyclic rings.
Caption: Predicted primary fragmentation pathway for the molecular ion.
Experimental Protocol: ESI-MS
Caption: Standard workflow for acquiring ESI-MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The structure contains two aromatic protons in different electronic environments, which are expected to appear as singlets due to the lack of adjacent protons for coupling.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.5 | Singlet (s) | 1H | Imidazole C-H | Located in an electron-deficient imidazole ring, deshielded by adjacent nitrogen atoms. |
| ~ 8.5 - 9.0 | Singlet (s) | 1H | Triazine C-H | Further deshielded by the electron-withdrawing nature of the fused triazine ring system. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the heterocyclic core.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~ 110 - 120 | C-Br | Shielded by the bromine atom but still within the aromatic region. |
| ~ 130 - 140 | C-H | Standard aromatic carbon chemical shifts. |
| ~ 145 - 155 | C-Cl | Deshielded due to the electronegativity of the chlorine atom. |
| ~ 150 - 160 | C (bridgehead) | Quaternary carbons at the ring fusion, typically found in this region for similar fused systems.[4] |
| ~ 155 - 165 | C (bridgehead) | The second quaternary carbon, with a slightly different chemical environment. |
Experimental Protocol: NMR Spectroscopy
Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands
The key functional groups in 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine will produce characteristic absorption bands. These predictions are based on typical frequency ranges for similar structures.[6][7]
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Weak |
| 1650 - 1550 | C=N and C=C Ring Stretching | Medium-Strong |
| 1400 - 1200 | In-plane Ring Vibrations | Medium |
| 850 - 750 | C-Cl Stretch | Strong |
| 700 - 550 | C-Br Stretch | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption peaks and compare them to the predicted values to confirm the presence of key functional groups.
Conclusion
The comprehensive spectroscopic analysis of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine relies on the synergistic use of Mass Spectrometry, NMR, and IR spectroscopy. MS confirms the molecular weight and elemental formula through its unique halogen isotopic pattern. NMR spectroscopy elucidates the precise arrangement of the carbon-hydrogen framework, and IR spectroscopy verifies the presence of the core heterocyclic ring system and carbon-halogen bonds. Together, these techniques provide an unambiguous and robust characterization, ensuring the identity and purity of this important chemical intermediate for its application in research and development.
References
- 1. PubChemLite - 7-bromo-4-chloroimidazo[2,1-f][1,2,4]triazine (C5H2BrClN4) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Elusive Core: An In-Depth Analysis of 7-Bromo-4-chloroimidazo[2,1-f]triazine in Medicinal Chemistry
The Elusive Core: An In-Depth Analysis of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine in Medicinal Chemistry
A comprehensive investigation into the scientific and patent literature reveals a notable absence of specific data on 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine. While the broader family of fused imidazo[2,1-f][1][2][3]triazines represents a significant area of interest in modern medicinal chemistry, particularly in the development of kinase inhibitors, the specific bromo- and chloro-substituted derivative at the 7- and 4-positions, respectively, remains largely undocumented in publicly accessible research.
This technical guide, therefore, pivots to an analysis of the parent scaffold and related, well-characterized analogs to extrapolate the potential role and significance of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine. By examining the established synthesis routes, biological activities, and structure-activity relationships (SAR) of similar compounds, we can construct a scientifically grounded hypothesis for the prospective utility of this specific molecule in drug discovery.
The Imidazo[2,1-f][1][2][3]triazine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[2,1-f][1][2][3]triazine core is a bicyclic heteroaromatic system that has garnered considerable attention as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a well-defined framework for the orientation of substituents, enabling precise interactions with biological targets. Notably, this scaffold is a key component in a variety of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The analogous pyrrolo[2,1-f][1][2][3]triazine scaffold is found in several kinase inhibitors, underscoring the potential of these fused heterocyclic systems.[4]
The strategic placement of nitrogen atoms in the imidazo[2,1-f][1][2][3]triazine ring system allows for multiple points of interaction, including hydrogen bonding, with the hinge region of kinase active sites—a common binding motif for ATP-competitive inhibitors.
Hypothetical Synthesis of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine
While a specific, validated protocol for the synthesis of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for constructing similar fused heterocyclic systems. The synthesis would likely commence from a substituted imidazole precursor, followed by the annulation of the triazine ring.
A potential retrosynthetic analysis is depicted below:
Caption: Retrosynthetic approach for 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine.
A forward synthesis could involve the following key steps:
-
Synthesis of a Dihaloimidazole Precursor: Preparation of a 2-amino-4-bromoimidazole derivative would be the initial step.
-
Condensation and Cyclization: Reaction of the aminoimidazole with a suitable three-carbon synthon, followed by cyclization, would form the triazine ring. The chloro substituent at the 4-position could be introduced during this cyclization or via a subsequent functionalization step.
It is important to note that the regioselectivity of the bromination and the conditions for the cyclization would require careful optimization to achieve the desired isomer.
Predicted Role in Medicinal Chemistry: A Focus on Kinase Inhibition
Based on the extensive research into related imidazo- and pyrrolo-triazine derivatives, it is highly probable that 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine would be investigated as a scaffold for kinase inhibitors. The bromine and chlorine atoms offer several strategic advantages in drug design:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the halogens can influence the pKa of the heterocyclic system, potentially affecting its binding affinity and pharmacokinetic properties.
-
Vectors for Further Functionalization: The chloro group, in particular, can serve as a leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains to explore the SAR. The bromo substituent can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce larger aryl or heteroaryl moieties.
-
Occupancy of Specific Pockets: The bromine atom can occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity.
The general workflow for developing kinase inhibitors from such a scaffold is illustrated below:
Caption: A typical workflow for kinase inhibitor drug discovery.
Structure-Activity Relationship (SAR) Considerations
While no specific SAR data exists for 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine, general trends from related triazine derivatives can provide insights.[5] For instance, in many kinase inhibitor series, substitution at positions analogous to the 4- and 7-positions of the imidazo[2,1-f]triazine core is critical for potency and selectivity.
Table 1: Hypothetical SAR Exploration of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine Derivatives
| Position of Modification | Type of Modification | Rationale |
| 4-position (Cl) | Nucleophilic substitution with amines, alcohols, or thiols | To introduce side chains that can interact with the solvent-exposed region of the kinase active site and improve physicochemical properties. |
| 7-position (Br) | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) | To introduce aryl or heteroaryl groups that can form additional interactions with the protein, potentially increasing potency and selectivity. |
Conclusion and Future Perspectives
Although 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine is currently an under-explored molecule, its core structure suggests significant potential as a valuable intermediate in medicinal chemistry. The presence of two distinct halogen atoms at strategic positions provides a versatile platform for the synthesis of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors.
Future research efforts should focus on:
-
Development of a robust and scalable synthetic route to make this scaffold readily accessible.
-
Synthesis and screening of a focused library of derivatives against a panel of kinases to identify initial hits.
-
Detailed SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of any identified hits.
The exploration of this and similar novel heterocyclic systems is crucial for the continued development of targeted therapies for a range of diseases.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Imidazo[2,1-f]triazine Kinase Inhibitors
Introduction: The Imidazo[2,1-f]triazine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[2,1-f]triazine core is a fused heterocyclic system that has emerged as a versatile and privileged scaffold in the design of potent and selective kinase inhibitors.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of a wide range of protein kinases. This guide provides a comprehensive technical overview of the mechanism of action of imidazo[2,1-f]triazine-based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, structure-activity relationships that govern selectivity, the cellular consequences of target inhibition, and the experimental methodologies used to characterize these compounds.
The versatility of the imidazo[2,1-f]triazine scaffold is demonstrated by its ability to be tailored to inhibit various key kinases involved in oncology and other disease areas. These include, but are not limited to, Polo-like kinase 1 (PLK1), Focal Adhesion Kinase (FAK), and the Insulin-like growth factor 1 receptor (IGF-1R) and Insulin Receptor (IR).[2][3][4] Furthermore, closely related isosteric scaffolds such as imidazo[1,2-a]pyrazines and imidazo[1,2-b]pyridazines have shown potent inhibitory activity against PI3K, mTOR, and Aurora kinases.[5]
Molecular Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism of action for imidazo[2,1-f]triazine-based inhibitors is competitive inhibition of ATP binding to the kinase domain. The fused ring system acts as a bioisostere of the purine ring of adenine, forming critical hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.
While a co-crystal structure of an imidazo[2,1-f]triazine inhibitor bound to a kinase is not publicly available, extensive structure-activity relationship (SAR) studies and co-crystal structures of closely related scaffolds, such as imidazo[1,2-a]pyrazines and pyrrolo[2,1-f][6][7][8]triazines, provide significant insights into the binding mode.[9][10]
A molecular docking study of imidazo[1,2-a][6][11][12]triazine derivatives with FAK revealed that the triazine ring and an adjacent aniline moiety form two crucial hydrogen bonds with the kinase hinge region.[13] Similarly, the crystal structure of a pyrrolo[2,1-f][6][7][8]triazine inhibitor co-crystallized with the kinase domain of IGF-1R demonstrated key hydrogen bonding with Met1052 and Glu1050 in the hinge region.[9]
Substituents on the imidazo[2,1-f]triazine core are strategically positioned to occupy specific pockets within the ATP-binding site, thereby enhancing potency and conferring selectivity. For instance, in the case of the IGF-1R inhibitor, a cyclopropyl group was shown to occupy the shallow "gatekeeper" region of the kinase, while a fluoropyridyl amide extended into the sugar pocket.[9]
Below is a generalized representation of the key interactions:
Caption: Generalized binding mode of imidazo[2,1-f]triazine inhibitors.
Structure-Activity Relationship (SAR) and Kinase Selectivity
The remarkable versatility of the imidazo[2,1-f]triazine scaffold lies in the ability to modulate its kinase selectivity through chemical modifications at various positions. The development of selective inhibitors is a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome. However, subtle differences in the size, shape, and electrostatic properties of the pocket can be exploited.
Structure-based design has been instrumental in developing selective inhibitors. For example, co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A provided a detailed understanding of the interactions, which guided the synthesis of potent and selective inhibitors of Aurora-A over Aurora-B.[10]
The general principles of SAR for imidazo[2,1-f]triazine and related scaffolds can be summarized as follows:
-
Hinge-Binding Moiety: The core heterocycle is fundamental for anchoring the inhibitor to the kinase hinge region.
-
Gatekeeper Pocket Interactions: Substituents that can favorably interact with the gatekeeper residue, which controls access to a deeper hydrophobic pocket, are crucial for both potency and selectivity. The nature of the gatekeeper residue varies among kinases, providing an opportunity for designing selective inhibitors.
-
Solvent-Exposed Region: Modifications in the solvent-exposed region can improve physicochemical properties, such as solubility, without compromising binding affinity. These modifications can also introduce new interactions with the kinase.
The logical relationship between structural modifications and kinase selectivity can be visualized as a decision-making workflow:
Caption: Workflow for achieving kinase selectivity.
Cellular Effects of Imidazo[2,1-f]triazine Kinase Inhibitors
By inhibiting key kinases, imidazo[2,1-f]triazine derivatives can modulate critical cellular signaling pathways, leading to a range of anti-cancer effects. The specific cellular outcome is dependent on the kinase target.
For instance, imidazo[1,2-a][6][11][12]triazine-based FAK inhibitors have been shown to potently inhibit the proliferation of cancer cell lines with high FAK expression.[3][14] Further investigation revealed that these compounds induce apoptosis and delay cell cycle progression by arresting cells in the G2/M phase.[3][14] They also effectively inhibit cell-matrix adhesion, migration, and invasion, which are key processes in tumor metastasis.[3][14]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[5] Inhibition of this pathway by these compounds would be expected to lead to cell cycle arrest and apoptosis.
The following diagram illustrates a simplified signaling pathway that can be targeted by imidazo[2,1-f]triazine-based inhibitors:
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Mechanisms of Resistance
A significant challenge in targeted cancer therapy is the development of acquired resistance. While specific resistance mechanisms to imidazo[2,1-f]triazine inhibitors are not yet extensively documented, general mechanisms of resistance to tyrosine kinase inhibitors (TKIs) are likely to apply. These include:
-
Gatekeeper Mutations: A common mechanism of resistance is the acquisition of point mutations in the kinase domain, particularly at the "gatekeeper" residue.[15] The T790M mutation in EGFR is a classic example, where the mutation is thought to increase the affinity for ATP, thereby reducing the efficacy of competitive inhibitors.[15]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that compensate for the inhibited pathway.[16]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[17][18] Interestingly, some imidazo-pyridazine-based Pim1 kinase inhibitors have been shown to overcome ABCG2-mediated drug resistance, suggesting a potential strategy for combination therapies.[17]
Experimental Protocols for Characterization
The characterization of imidazo[2,1-f]triazine kinase inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
Biochemical Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of virtually any ADP-generating enzyme, such as a kinase.[8][11] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP generated is converted to ATP, which is then quantified in a luciferase-based reaction.[8][11]
Step-by-Step Methodology:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate with the kinase, substrate, ATP, and the imidazo[2,1-f]triazine inhibitor at various concentrations.
-
The final reaction volume is typically 5 µL.[12]
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the inhibitor.
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[20]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the imidazo[2,1-f]triazine inhibitor for a specified period (e.g., 72 hours).[20]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[21]
-
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway following inhibitor treatment.[23][24]
Step-by-Step Methodology:
-
Cell Lysis:
-
Treat cells with the imidazo[2,1-f]triazine inhibitor for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[23]
-
-
Immunoblotting:
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[23]
-
The following diagram outlines the general experimental workflow for characterizing an imidazo[2,1-f]triazine kinase inhibitor:
Caption: Experimental workflow for inhibitor characterization.
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected imidazo[2,1-f]triazine and related scaffold derivatives against various kinases.
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-a][6][11][12]triazine | FAK | 50 | [3][14] |
| Imidazo[5,1-f][6][7][8]triazin-2-amine | PLK1 | Varies | [4] |
| Pyrrolo[2,1-f][6][7][8]triazine | IGF-1R | 2 | [9] |
| Imidazo[1,2-a]pyrazine | Aurora-A | Varies | [10] |
| Imidazo[1,2-a]quinazoline | EGFR | 12,300 | [5] |
Note: IC50 values are highly dependent on the specific substitutions on the core scaffold and the assay conditions.
Conclusion and Future Directions
The imidazo[2,1-f]triazine scaffold and its isosteres represent a highly promising class of kinase inhibitors with broad therapeutic potential. Their mechanism of action as ATP-competitive inhibitors is well-supported by structural and biochemical data from related compounds. The ability to systematically modify the core structure allows for the fine-tuning of potency and selectivity against a wide range of kinase targets.
Future research in this area will likely focus on:
-
Obtaining co-crystal structures of imidazo[2,1-f]triazine inhibitors with their kinase targets to further refine structure-based drug design efforts.
-
Developing novel derivatives with improved selectivity profiles to minimize off-target effects and enhance the therapeutic window.
-
Investigating and overcoming mechanisms of acquired resistance through the development of next-generation inhibitors or combination therapies.
-
Exploring the application of these inhibitors in therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases.
This in-depth technical guide provides a solid foundation for understanding the mechanism of action of imidazo[2,1-f]triazine kinase inhibitors and serves as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 2. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - Chen - Journal of Thoracic Disease [jtd.amegroups.org]
- 16. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. texaschildrens.org [texaschildrens.org]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Molecular structure and conformation of 7-Bromo-4-chloroimidazo[2,1-f]triazine
An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Bromo-4-chloroimidazo[2,1-f]triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, forming the core of various kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive analysis of the molecular structure, conformation, and electronic properties of a key derivative, 7-Bromo-4-chloroimidazo[2,1-f]triazine. In the absence of extensive published experimental data for this specific molecule, we present a framework for its characterization based on established principles, data from analogous structures, and predictive computational modeling. We will elucidate the molecule's inherent structural rigidity, predict its key physicochemical properties, and discuss the profound influence of its halogen substituents on reactivity. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and strategic insights required to effectively utilize this scaffold in rational drug design.
Introduction: The Imidazo[2,1-f]triazine Scaffold in Drug Discovery
Fused heterocyclic systems are the cornerstone of modern medicinal chemistry, offering rigid three-dimensional frameworks that can be precisely decorated to achieve high-affinity and selective interactions with biological targets. Among these, the imidazo[2,1-f][1][2][3]triazine core is notable for its planarity, nitrogen atom arrangement, and thermodynamic stability. This scaffold is a "purine isostere," allowing it to mimic the natural purine bases and interact with a wide range of enzymes, particularly kinases.[4] The strategic placement of nitrogen atoms acts as a hydrogen bond acceptor, while the overall electron-deficient nature of the ring system imparts favorable metabolic stability and pharmacokinetic properties.
The utility of this scaffold is exemplified by its presence in numerous patented compounds and its exploration in the development of inhibitors for targets like Focal Adhesion Kinase (FAK), which are crucial in cancer cell proliferation, adhesion, and migration.[5] The subject of this guide, 7-Bromo-4-chloroimidazo[2,1-f]triazine, is a particularly valuable intermediate. Its two distinct halogen atoms at the C7 and C4 positions serve as versatile synthetic handles, enabling selective and differential functionalization to explore structure-activity relationships (SAR) systematically.
Molecular Structure and Physicochemical Properties
The fundamental structure of 7-Bromo-4-chloroimidazo[2,1-f]triazine consists of a five-membered imidazole ring fused to a six-membered 1,2,4-triazine ring. The resulting bicyclic system is aromatic and, consequently, possesses a high degree of planarity.
While a specific single-crystal X-ray structure for this compound is not publicly available, analysis of related fused triazine systems, such as 7-(4-methylphenyl)imidazo[1,2-a][1][6][7]triazin-4-amine, confirms the near-perfect planarity of the core structure.[4] This conformational rigidity is a highly desirable trait in drug design, as it minimizes the entropic penalty upon binding to a target, which can lead to enhanced binding affinity.
The predicted physicochemical properties, essential for assessing its drug-like potential, are summarized below.
Table 1: Predicted Physicochemical Properties of 7-Bromo-4-chloroimidazo[2,1-f]triazine
| Property | Predicted Value | Data Source |
| Molecular Formula | C₅H₂BrClN₄ | PubChem[1] |
| Molecular Weight | 233.45 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 49.6 Ų | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
These values suggest that the molecule adheres to common guidelines for oral bioavailability (e.g., Lipinski's Rule of Five) and possesses a moderate lipophilicity suitable for cell membrane permeability.
Experimental and Computational Characterization: A Practical Framework
To fully elucidate the molecule's properties, a synergistic approach combining experimental spectroscopy and computational modeling is necessary. This section outlines the self-validating system a researcher would employ.
Computational Modeling: Predicting Structure and Electronics
In the absence of crystallographic data, Density Functional Theory (DFT) calculations serve as a powerful predictive tool. A typical workflow for this analysis provides robust insights into the molecule's geometry, electronic distribution, and spectroscopic properties.
Experimental Protocol: DFT-Based Structural and Electronic Analysis
-
Initial Structure Generation: A 2D structure is drawn and converted to a 3D model using molecular editing software.
-
Geometry Optimization: The 3D structure is subjected to geometry optimization to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G* or higher basis set. This step provides precise predictions of bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: Post-optimization, key electronic properties are calculated. This includes:
-
Molecular Electrostatic Potential (MEP) Map: Visualizes the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals help predict sites of chemical reactivity.
-
NMR Shielding Tensors: Allows for the prediction of ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for validation.
-
References
- 1. PubChemLite - 7-bromo-4-chloroimidazo[2,1-f][1,2,4]triazine (C5H2BrClN4) [pubchemlite.lcsb.uni.lu]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 5. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. appretech.com [appretech.com]
- 7. 2702282-82-2 | 7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine - Moldb [moldb.com]
The Imidazo[2,1-f]triazine Scaffold: A Privileged Motif for Targeting Diverse Biological Pathways
The Imidazo[2,1-f][1][2][3]triazine Scaffold: A Privileged Motif for Targeting Diverse Biological Pathways
An In-Depth Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Introduction: The Emergence of Imidazo[2,1-f][1][2][3]triazines in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that offer both synthetic tractability and the ability to interact with a diverse range of biological targets. Among the myriad of heterocyclic systems, the imidazo[2,1-f][1][2][3]triazine core has emerged as a "privileged" structure. Its rigid, planar geometry, coupled with a rich distribution of nitrogen atoms, provides an ideal framework for the presentation of functional groups in three-dimensional space, enabling a wide array of interactions with biological macromolecules. This guide provides an in-depth exploration of the key biological targets of imidazo[2,1-f]triazine derivatives and their isomers, offering a technical resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the medicinal chemistry, structure-activity relationships (SAR), and the experimental methodologies employed to identify and validate the targets of this versatile scaffold.
I. Kinase Inhibition: A Prominent Avenue for Imidazo[2,1-f]triazine Derivatives
The inhibition of protein kinases has become a cornerstone of modern oncology and immunology. The imidazo[2,1-f]triazine scaffold and its isomers have proven to be particularly adept at targeting the ATP-binding site of various kinases, leading to the development of potent and selective inhibitors.
A. Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and proliferation. Its overexpression is implicated in numerous cancers, making it a compelling target for anticancer therapies. A series of imidazo[1,2-a][1][4][5]triazines have been developed as potent FAK inhibitors[5][6][7].
Mechanism of Action and Binding Mode: These compounds act as ATP-competitive inhibitors. Molecular docking studies have revealed that the imidazo[1,2-a][1][4][5]triazine core forms key hydrogen bonds with the hinge region of the FAK kinase domain, a critical interaction for potent inhibition[8]. The substituents on the triazine ring occupy the hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity.
Experimental Workflow: FAK Inhibition Assay
References
- 1. Strategies for target identification of antimicrobial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
Methodological & Application
The Strategic Utility of 7-Bromo-4-chloroimidazo[2,1-f]triazine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
The Strategic Utility of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: The Imidazo[2,1-f][1][2][3]triazine Scaffold - A Privileged Core in Kinase Inhibitor Design
The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of small-molecule kinase inhibitors. Within this domain, the imidazo[2,1-f][1][2][3]triazine core has emerged as a privileged scaffold. Its rigid, bicyclic structure provides a well-defined vectoral presentation of substituents, enabling precise interactions with the ATP-binding pocket of various kinases. This heterocycle is a key component in numerous patented kinase inhibitors, demonstrating its value in developing potent and selective therapeutic agents.[3][4]
This guide focuses on a particularly versatile building block: 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine . The strategic placement of two distinct halogen atoms—a bromine at the C7 position and a chlorine at the C4 position—offers an orthogonal handle for sequential, regioselective functionalization. This allows for the systematic and independent introduction of different chemical moieties, a crucial capability in the iterative process of lead optimization in drug discovery.
Core Principles: Exploiting Differential Halogen Reactivity
The synthetic utility of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine hinges on the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[1] This is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-limiting oxidative addition step in the catalytic cycle.[1] Conversely, the C4 position, being part of a triazine ring, is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a two-stage diversification strategy:
-
Stage 1 (C7-Functionalization): Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) can be selectively performed at the C7-bromo position while leaving the C4-chloro position intact.
-
Stage 2 (C4-Functionalization): Subsequent nucleophilic aromatic substitution at the C4-chloro position allows for the introduction of a second set of substituents, typically amine-containing fragments that can act as "hinge-binders" in the ATP pocket of kinases.
This strategic approach is visualized in the workflow diagram below.
Caption: General workflow for the sequential functionalization of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine.
Experimental Protocols
Part 1: Synthesis of the 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine Scaffold
Part 2: Selective C7-Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[1] The higher reactivity of the C-Br bond allows for selective coupling at the C7 position.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C7
Caption: Reaction scheme for the selective Suzuki-Miyaura coupling at the C7 position.
Materials:
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
Procedure:
-
To a dry reaction vessel, add 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the anhydrous solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium catalysts with specialized ligands can be used to improve yields or couple challenging substrates.
-
Base: An aqueous solution of a carbonate base is crucial for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for less reactive substrates.
-
Solvent: A mixture of an organic solvent like dioxane or DME with water is typically used to dissolve both the organic and inorganic reagents.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95 |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | 80-98 |
Part 3: C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
With the C7 position functionalized, the C4-chloro group can be displaced by a variety of nucleophiles, most commonly primary or secondary amines, to install the hinge-binding moiety.
Protocol 2: General Procedure for SNAr at C4
Caption: Reaction scheme for the nucleophilic aromatic substitution at the C4 position.
Materials:
-
Amine (primary or secondary, 1.5-2.0 equiv)
-
Non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv)
-
Polar aprotic solvent (e.g., NMP, DMSO, or DMA)
Procedure:
-
In a reaction vessel, dissolve the 7-Aryl-4-chloroimidazo[2,1-f][1][2][3]triazine in the chosen polar aprotic solvent.
-
Add the amine and the non-nucleophilic base (DIPEA).
-
Heat the reaction mixture to 100-140 °C. The reaction can also be performed efficiently using microwave irradiation.
-
Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents are essential for SNAr reactions as they can stabilize the charged Meisenheimer intermediate without protonating the nucleophile.
-
Base: A hindered, non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the amine nucleophile.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex and subsequent departure of the chloride leaving group.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | DIPEA | NMP | 120 | 70-90 |
| Morpholine | DIPEA | DMSO | 100 | 85-98 |
| Benzylamine | DIPEA | DMA | 130 | 75-92 |
Conclusion and Future Outlook
The 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine scaffold represents a powerful and versatile platform for the synthesis of kinase inhibitors. The orthogonal reactivity of its two halogen substituents allows for a highly modular and efficient approach to the generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery to exploit the full potential of this valuable synthetic intermediate. Future work in this area may focus on the development of novel palladium catalysts to further expand the scope of cross-coupling partners and the exploration of alternative C-H functionalization strategies to streamline the synthetic process.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google Patents [patents.google.com]
- 3. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-8461330-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Suzuki-Miyaura Coupling of 7-Bromo-4-chloroimidazo[2,1-f]triazine
Introduction: Unlocking the Potential of the Imidazo[2,1-f]triazine Scaffold
The imidazo[2,1-f][1][2]triazine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous compounds investigated for a range of therapeutic applications. The ability to precisely functionalize this nitrogen-rich heterocycle is paramount for exploring structure-activity relationships (SAR) and developing novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for this purpose, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[3]
This guide focuses on the 7-Bromo-4-chloroimidazo[2,1-f]triazine substrate, which presents a common synthetic challenge: achieving site-selective functionalization at one of two different halogenated positions. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to navigate the selective arylation of this dihalogenated heterocycle, primarily leveraging the differential reactivity of the C-Br and C-Cl bonds.
The Core Principle: Harnessing Differential Halogen Reactivity for Site-Selectivity
The cornerstone of achieving regioselectivity in the Suzuki coupling of polyhalogenated heterocycles is the inherent difference in the reactivity of carbon-halogen bonds. This reactivity is largely governed by the bond dissociation energies (BDEs), which dictate the ease of the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[1][4]
The established reactivity trend for aryl halides is:
C–I > C–Br > C–OTf >> C–Cl
For 7-Bromo-4-chloroimidazo[2,1-f]triazine, this principle predicts that a palladium catalyst will preferentially undergo oxidative addition into the weaker, more reactive C-Br bond at the 7-position, leaving the more robust C-Cl bond at the 4-position intact.[1][5] This allows for a stepwise functionalization strategy, where the C-7 position is modified first under relatively mild conditions.
However, it is crucial to recognize that this trend can be influenced or even subverted by the electronic properties of the heterocyclic ring and the chosen reaction conditions.[1][6] In highly polarized systems, a chloride on a very electron-deficient carbon can sometimes react in preference to a bromide on a more electron-rich carbon. Furthermore, the choice of palladium catalyst and ligand can be decisive in modulating this selectivity.[1]
The Engine of Transformation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational protocol design and troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][7]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is typically the rate-determining step and where selectivity for C-Br over C-Cl is established.
-
Transmetalation: The organic group (R) from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (Ar and R) are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Recommended Protocols for Selective C-7 Arylation
The following protocols are designed to selectively target the C-7 bromine of 7-Bromo-4-chloroimidazo[2,1-f]triazine. The choice between them depends on the reactivity of the boronic acid coupling partner.
Protocol 1: Standard Conditions for General C-Br Selectivity
This protocol uses a classic, well-established catalyst system that offers excellent selectivity for the C-Br bond and is a robust starting point for most arylboronic acids.
-
Rationale: Pd(PPh₃)₄ is a reliable Pd(0) source, and the PPh₃ ligand is sufficiently electron-rich to promote the reaction without being so active as to engage the C-Cl bond under these conditions. A standard carbonate base and aqueous solvent system are effective for most couplings.
-
Best Suited For: Electron-neutral and moderately electron-rich or electron-poor arylboronic acids.
Protocol 2: Enhanced Conditions for Challenging Boronic Acids
This protocol employs a more robust ligand and a stronger base, designed to overcome challenges associated with sterically hindered or highly electron-deficient boronic acids, which can lead to slow transmetalation.[8]
-
Rationale: The dppf ligand forms a stable chelate with palladium, enhancing catalyst stability and lifetime. K₃PO₄ is a stronger, non-nucleophilic base that can accelerate the crucial transmetalation step, which is often slow for challenging substrates.[2][9]
-
Best Suited For: Sterically hindered (e.g., ortho-substituted) arylboronic acids and strongly electron-deficient arylboronic acids.
Comparative Summary of Protocols
| Parameter | Protocol 1: Standard Conditions | Protocol 2: Enhanced Conditions | Rationale for Choice |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(dppf) (2-5 mol%) | PdCl₂(dppf) provides greater stability and activity for more difficult couplings.[6] |
| Ligand | (Implicit in catalyst) | (Implicit in catalyst) | dppf is a robust bidentate ligand, often superior to monodentate PPh₃. |
| Base | Na₂CO₃ or K₂CO₃ (2.0 eq.) | K₃PO₄ (2.0 - 3.0 eq.) | K₃PO₄ is a stronger base, better at promoting transmetalation of difficult boronic acids.[2] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane (anhydrous) or Toluene | Anhydrous conditions can minimize protodeboronation, a key side reaction.[10] |
| Temperature | 80 - 100 °C | 90 - 110 °C | Higher temperature may be needed to drive sluggish reactions to completion. |
| Typical Scope | Electron-neutral or moderately activated/deactivated arylboronic acids. | Sterically hindered or strongly electron-deficient arylboronic acids. | Match the reaction's "power" to the substrate's difficulty to maintain selectivity. |
Detailed Step-by-Step Experimental Procedure
This general procedure can be adapted for either Protocol 1 or 2. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation. [10][11]
Materials:
-
7-Bromo-4-chloroimidazo[2,1-f]triazine (1.0 eq.)
-
Arylboronic acid or boronic ester (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.), finely powdered
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, ~0.1 M concentration)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 7-Bromo-4-chloroimidazo[2,1-f]triazine (1.0 eq.), the arylboronic acid (1.2 eq.), and the powdered base (2.0 eq.).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is oxygen-free.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 eq.).
-
Solvent Addition: Add the degassed solvent system via syringe. If using an aqueous system, ensure the water has also been degassed by sparging with an inert gas for 20-30 minutes.[8]
-
Reaction Execution: Place the sealed vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by periodically taking small aliquots. The disappearance of the starting material and the appearance of a new, less polar spot (by TLC) indicates product formation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent (e.g., 2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-4-chloroimidazo[2,1-f]triazine product.[5]
Workflow for Protocol Selection
Choosing the optimal starting conditions is critical for success. This decision tree can guide the selection process based on the properties of the boronic acid coupling partner.
Caption: A workflow to guide the selection of the initial reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded/oxidized).2. Insufficiently inert atmosphere.3. Poor quality of reagents (base, solvent).4. Catalyst inhibition by N-heterocycle.[11] | 1. Use fresh catalyst and ligands. Ensure phosphine ligands are stored under inert gas.[10]2. Ensure thorough degassing of solvents and proper flask purging.[10]3. Use anhydrous solvents and finely ground, dry base.4. Switch to a more robust catalyst system (e.g., Protocol 2). |
| Protodeboronation (Boronic acid replaced by -H) | 1. Base is too harsh or reaction is too hot.2. Presence of excess water acting as a proton source. | 1. Switch to a milder base (e.g., KF, Cs₂CO₃).[10]2. Use anhydrous conditions (Protocol 2).3. Use a more stable boronic acid derivative, like a pinacol ester or MIDA boronate, which slowly releases the active acid.[12][13] |
| Homocoupling (Biaryl of boronic acid is formed) | Presence of oxygen in the reaction mixture, which can promote this side reaction. | Ensure the reaction setup is rigorously deoxygenated before heating.[11] |
| Loss of Selectivity (Reaction at C-Cl is observed) | The reaction conditions are too forcing (high temperature, overly active catalyst). | 1. Lower the reaction temperature.2. Use a less active catalyst system (e.g., ensure you are using Protocol 1 conditions). Avoid highly active Buchwald-type ligands if only C-Br coupling is desired. |
Future Directions: A Gateway to Diverse Analogs
The successful synthesis of 7-aryl-4-chloroimidazo[2,1-f]triazine opens the door for further diversification. The remaining C-Cl bond at the 4-position can be targeted in a subsequent cross-coupling reaction. This second coupling typically requires more forcing conditions due to the lower reactivity of the C-Cl bond.[14] Conditions for this transformation would likely involve:
-
Highly Active Catalysts: Systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[15][16]
-
Stronger Bases: K₃PO₄ or Cs₂CO₃ would be required.
-
Higher Temperatures: Reaction temperatures of 100-120 °C are common for activating C-Cl bonds.
This stepwise, selective approach allows for the controlled and divergent synthesis of a wide array of di-substituted imidazo[2,1-f]triazine analogs from a single, readily available starting material.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antiviral Compounds from Substituted Imidazo[2,1-f]triazines
Application Notes and Protocols for the Synthesis of Antiviral Compounds from Substituted Imidazo[2,1-f][1][2][3]triazines
Introduction: The Imidazo[2,1-f][1][2][3]triazine Scaffold as a Privileged Structure in Antiviral Drug Discovery
The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel therapeutic agents. Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds have consistently proven to be a rich source of biologically active molecules.[1] Among these, the fused imidazo[2,1-f][2][3][4]triazine core has garnered significant interest. This bicyclic system, a purine isostere, serves as a versatile scaffold for the development of potent antiviral agents. Its structural similarity to endogenous nucleosides allows for potential interaction with viral polymerases and other key enzymes involved in viral replication.[3]
The significance of the broader class of fused pyrrolo- and imidazo-triazines is underscored by the broad-spectrum antiviral activity of Remdesivir, which features a related pyrrolo[2,1-f][2][3][4]triazine core.[5] This has spurred further investigation into related heterocyclic systems, including the imidazo[2,1-f][2][3][4]triazine scaffold, for activity against a range of RNA and DNA viruses. These compounds often function as nucleoside analogues which, after intracellular phosphorylation, can be incorporated into growing viral nucleic acid chains, leading to premature termination of replication.[2] This mechanism of action, targeting viral polymerases, can offer a high degree of selectivity and potency.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antiviral evaluation of substituted imidazo[2,1-f][2][3][4]triazine derivatives. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and strategic considerations to empower researchers to not only reproduce these methods but also to rationally design and synthesize novel analogues with improved antiviral properties.
PART 1: SYNTHETIC PROTOCOLS AND METHODOLOGIES
The synthesis of the imidazo[2,1-f][2][3][4]triazine ring system can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the final molecule. Below, we detail a robust and adaptable protocol for the synthesis of C-ribosyl imidazo[2,1-f][2][3][4]triazines, which are of particular interest as nucleoside analogues.
General Workflow for the Synthesis of Imidazo[2,1-f][1][2][3]triazine C-Nucleosides
The following diagram illustrates the overall synthetic strategy, which typically involves the initial construction of a substituted 1,2,4-triazine ring followed by its annulation to form the fused imidazole ring.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 4. Nucleoside analogue: Significance and symbolism [wisdomlib.org]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 7-Bromo-4-chloroimidazo[2,1-f]triazine for Structure-Activity Relationship (SAR) Studies
Introduction
The imidazo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including roles as kinase inhibitors for oncology and antiviral agents.[2][4] The strategic placement of different functional groups on this core structure allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The 7-Bromo-4-chloroimidazo[2,1-f]triazine is a key intermediate, offering two distinct and reactive sites for chemical modification. The differential reactivity of the C4-chloro and C7-bromo positions enables selective and sequential derivatization, making it an ideal starting point for the construction of a diverse chemical library for comprehensive Structure-Activity Relationship (SAR) studies.
This application note provides a detailed guide for the derivatization of 7-Bromo-4-chloroimidazo[2,1-f]triazine. It outlines robust protocols for selective substitution at the C4 and C7 positions and explains the underlying chemical principles that guide these synthetic strategies. The aim is to equip researchers in drug discovery and development with the necessary tools to efficiently explore the chemical space around this promising scaffold.
Core Scaffold and Derivatization Strategy
The central strategy revolves around the sequential and selective functionalization of the C4 and C7 positions of the imidazo[2,1-f]triazine core. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C7 position is amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of the synthetic approach, allowing for controlled and predictable derivatization.
Diagram 1: Derivatization Strategy for 7-Bromo-4-chloroimidazo[2,1-f]triazine
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with Imidazo[2,1-f]triazines
Introduction: The Strategic Importance of Imidazo[2,1-f]triazines and Cross-Coupling Chemistry
The imidazo[2,1-f]triazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms provides a three-dimensional architecture that can engage with biological targets through a variety of hydrogen bonding and other non-covalent interactions. This core is present in numerous compounds investigated for their potential as kinase inhibitors, anti-inflammatory agents, and other therapeutic applications.
The ability to selectively functionalize the imidazo[2,1-f]triazine core is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile toolsets for achieving this diversification.[1] These reactions, honored with the 2010 Nobel Prize in Chemistry, enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable precision and functional group tolerance under relatively mild conditions.[2][3]
This guide provides a comprehensive overview of the experimental procedures for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to halo-substituted imidazo[2,1-f]triazines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss critical parameters for reaction optimization, with a special focus on the unique challenges presented by nitrogen-rich heterocycles.
Understanding the Catalytic Landscape: Core Mechanistic Principles
Palladium-catalyzed cross-coupling reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. While each named reaction has its nuances, the fundamental steps are conserved.
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the imidazo[2,1-f]triazine substrate. This is often the rate-determining step and results in the formation of a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl > F.[4]
-
Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki-Miyaura reaction, an organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center.[5]
-
In the Sonogashira reaction, a copper(I) co-catalyst typically activates the terminal alkyne, forming a copper acetylide which then undergoes transmetalation with the Pd(II) complex.[6] Copper-free variants are also widely used.[7]
-
In the Buchwald-Hartwig amination, the amine substrate coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium-amido complex.[3]
-
-
Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
The efficiency of each step is profoundly influenced by the choice of ligand, base, solvent, and temperature. For nitrogen-containing heterocycles like imidazo[2,1-f]triazine, these choices are even more critical.
The Challenge of Nitrogen-Rich Heterocycles
A primary challenge in the cross-coupling of N-heterocycles is the potential for the nitrogen lone pairs on the substrate or product to coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, resulting in sluggish reactions or low yields. The selection of bulky, electron-rich phosphine ligands is a key strategy to mitigate this issue. These ligands stabilize the desired monoligated Pd(0) species, which is more reactive in the oxidative addition step, and their steric bulk can disfavor the binding of the heterocycle's nitrogen atoms.[8]
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 4-substituted imidazo[4,5-d][1,2,3]triazine (2-azapurine)nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis of C-ribosyl imidazo[2,1-f [ ] [ ] ][1,2,4]triazines as inhibitors of adenosine and AMP deaminases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 7-Bromo-4-chloroimidazo[2,1-f]triazine in Modern Drug Discovery: A Guide for Medicinal Chemists
The Strategic Application of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine in Modern Drug Discovery: A Guide for Medicinal Chemists
The imidazo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, most notably in oncology. Its unique electronic properties and rigid, bicyclic nature provide an excellent framework for the design of potent and selective inhibitors of various protein kinases. Within this promising class of compounds, 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine (CAS No. 1235374-46-5) stands out as a highly versatile and strategically valuable building block for the synthesis of diverse chemical libraries.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this key intermediate in drug discovery programs.
The Imidazo[2,1-f][1][2][3]triazine Core: A Foundation for Kinase Inhibition
The fusion of an imidazole and a triazine ring creates a heterocyclic system with a distinct electronic distribution and a defined three-dimensional shape. This architecture has proven to be particularly adept at targeting the ATP-binding site of protein kinases. Derivatives of the imidazo[1][2][3]triazine scaffold have been successfully developed as inhibitors of various kinases, including Polo-like kinase 1 (PLK1) and Focal Adhesion Kinase (FAK), both of which are critical targets in cancer therapy.[2][3] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties and Reactivity of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine
The subject of this guide, 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine, possesses two key reactive handles that can be selectively functionalized, making it an ideal starting material for library synthesis.
| Property | Value | Source |
| CAS Number | 1235374-46-5 | [1] |
| Molecular Formula | C5H2BrClN4 | [1] |
| Molecular Weight | 233.45 g/mol | [1] |
The bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which can be crucial for establishing key interactions within the kinase active site. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr), providing a facile route for the introduction of various nucleophiles, including amines, alcohols, and thiols. This dual reactivity allows for a divergent synthetic approach, enabling the rapid generation of a multitude of structurally diverse analogs from a single starting material.
Application in the Development of Kinase Inhibitors
The strategic derivatization of the 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine core can lead to the discovery of potent and selective kinase inhibitors. The following diagram illustrates a conceptual workflow for the application of this building block in a typical drug discovery project.
Experimental Protocols
The following protocols are provided as a general guide and are based on established methodologies for similar heterocyclic systems. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the 7-Position
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the 7-position of the imidazo[2,1-f][1][2][3]triazine core.
Materials:
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
Na2CO3 (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine, the boronic acid, Pd(PPh3)4, and Na2CO3.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the 7-Position
This protocol outlines a general procedure for the palladium-catalyzed amination of the 7-position.
Materials:
-
Amine (1.2 equiv)
-
Pd2(dba)3 (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine, Pd2(dba)3, XPhos, and NaOtBu.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed anhydrous toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution at the 4-Position
This protocol provides a general method for the displacement of the chlorine atom at the 4-position with a nucleophile.
Materials:
-
4-Chloro-7-substituted-imidazo[2,1-f][1][2][3]triazine (1.0 equiv)
-
Nucleophile (e.g., primary or secondary amine) (1.5-2.0 equiv)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vial
Procedure:
-
To a reaction vial, add the 4-chloro-7-substituted-imidazo[2,1-f][1][2][3]triazine and the solvent (DMF or DMSO).
-
Add the nucleophile and DIPEA to the mixture.
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC.
Conclusion
7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine is a powerful and versatile building block for the synthesis of novel bioactive molecules, particularly kinase inhibitors. Its dual reactivity allows for the efficient and systematic exploration of chemical space around the privileged imidazo[2,1-f][1][2][3]triazine core. The protocols provided herein, based on well-established synthetic methodologies, offer a solid starting point for researchers to leverage this valuable intermediate in their drug discovery endeavors. The continued exploration of derivatives from this scaffold is anticipated to yield novel therapeutic agents for the treatment of cancer and other diseases.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 7-Bromo-4-chloroimidazo[2,1-f]triazine as a synthetic intermediate
Introduction: The Strategic Value of the Imidazo[2,1-f][1][2][3]triazine Scaffold
The imidazo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant interest among medicinal chemists. Its unique arrangement of nitrogen atoms and fused-ring structure makes it a versatile template for designing potent and selective inhibitors of various protein kinases.[4][5][6] Kinase inhibitors containing this scaffold have shown promise in oncology and for treating inflammatory and neurodegenerative diseases.[7][8][9]
7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine (Molecular Formula: C₅H₂BrClN₄) is a pivotal synthetic intermediate for accessing libraries of these valuable compounds.[1][10] Its strategic importance lies in the differential reactivity of its two halogen substituents: the chlorine at the C4 position and the bromine at the C7 position. This orthogonality allows for selective, stepwise functionalization, providing a powerful tool for structure-activity relationship (SAR) studies and the development of complex molecular architectures.
This guide provides detailed application notes and protocols for the use of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine in key synthetic transformations, focusing on the causality behind experimental choices and providing field-proven insights for researchers in drug discovery and development.
Chapter 1: Selective Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The C4-chloro substituent on the imidazo[2,1-f][1][2][3]triazine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the triazine ring system sufficiently lowers the electron density at the C4 position, making it susceptible to attack by a wide range of nucleophiles. This reaction is typically the first step in a synthetic sequence due to the high reactivity of the C4-Cl bond.
Causality of Experimental Design:
-
Nucleophile Choice: Primary and secondary amines are the most common nucleophiles, used to install key hydrogen-bond donors and acceptors that interact with the hinge region of kinase enzymes. Alcohols and thiols can also be used to generate ether and thioether linkages, respectively.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred. These solvents effectively solvate the cation of the base and the intermediate Meisenheimer complex without interfering with the nucleophile.
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base depends on the pKa of the nucleophile's conjugate acid.
Workflow for C4-Amination via SNAr
Caption: General workflow for selective C4-amination via SNAr.
Protocol 1: Synthesis of 7-Bromo-N-benzylimidazo[2,1-f][1][2][3]triazin-4-amine
-
Reaction Setup: To a solution of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine (1.0 g, 4.28 mmol) in N,N-Dimethylformamide (20 mL), add benzylamine (0.51 g, 4.71 mmol, 1.1 eq) followed by diisopropylethylamine (1.1 g, 8.56 mmol, 2.0 eq).
-
Heating: Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the title compound as a solid.
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions
With the C4 position functionalized, the C7-bromo substituent serves as a handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two most powerful and widely used transformations are the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally reliable method for forming carbon-carbon bonds by coupling the C7-bromo position with a variety of aryl or heteroaryl boronic acids or esters.[11] This reaction is fundamental for building the biaryl structures often required for potent kinase inhibition.
Causality of Experimental Design:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos promote the oxidative addition and reductive elimination steps of the catalytic cycle, improving yields and substrate scope.[12][13]
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. The base activates the boronic acid by forming a more nucleophilic boronate species and facilitates the transmetalation step.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
Workflow for C7-Arylation via Suzuki-Miyaura Coupling
Caption: General workflow for C7-arylation via Suzuki-Miyaura coupling.
Protocol 2: Synthesis of 7-(4-methoxyphenyl)-N-benzylimidazo[2,1-f][1][2][3]triazin-4-amine
-
Reaction Setup: In an oven-dried flask, combine 7-Bromo-N-benzylimidazo[2,1-f][1][2][3]triazin-4-amine (500 mg, 1.65 mmol), 4-methoxyphenylboronic acid (300 mg, 1.98 mmol, 1.2 eq), and potassium carbonate (684 mg, 4.95 mmol, 3.0 eq).
-
Degassing: Seal the flask with a septum, and purge with argon for 15 minutes.
-
Solvent and Catalyst Addition: Add 1,4-dioxane (15 mL) and water (3 mL) via syringe. Bubble argon through the solution for another 10 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 60 mg, 0.08 mmol, 5 mol%).
-
Heating: Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Workup: Cool the mixture to room temperature and dilute with ethyl acetate (50 mL). Filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination for C-N Bond Formation
While SNAr is highly effective at the C4 position, the C7 position can also be functionalized with amines using the Buchwald-Hartwig amination.[2][3] This reaction is particularly useful if the desired synthetic route requires introduction of the C7-substituent before the C4-substituent, or if the nucleophile is not reactive enough for SNAr at C7. The mechanism involves a palladium-catalyzed cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[14]
Causality of Experimental Design:
-
Catalyst System: Similar to the Suzuki reaction, a Pd(0) catalyst with bulky, electron-rich phosphine ligands is required. Ligands like BrettPhos or RuPhos are often superior for coupling with aryl bromides.
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine in the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are mandatory to prevent quenching of the strong base and interference with the catalyst.
Comparative Reactivity Data
| Position | Halogen | Typical Reaction | Conditions | Rationale |
| C4 | Chlorine | SNAr | Moderate heat, weak base (DIPEA) | Electron-deficient ring activates C4-Cl for nucleophilic attack. |
| C7 | Bromine | Suzuki-Miyaura | Pd catalyst, ligand, base (K₂CO₃) | Classic cross-coupling handle for C-C bond formation. |
| C7 | Bromine | Buchwald-Hartwig | Pd catalyst, ligand, strong base (NaOtBu) | Enables C-N bond formation at the less activated C7 position. |
Chapter 3: Application in Kinase Inhibitor Synthesis - A Case Study
The imidazo[2,1-f][1][2][3]triazine scaffold is a core component of numerous kinase inhibitors.[7][8] The synthetic strategies outlined above are directly applicable to the synthesis of these complex molecules. For instance, a common synthetic route to a hypothetical c-Met kinase inhibitor is shown below, illustrating the sequential and selective functionalization of the 7-bromo-4-chloro intermediate.
Synthetic Pathway to a c-Met Inhibitor Target
Caption: A representative two-step synthesis of a kinase inhibitor.
This hypothetical pathway demonstrates the power of the intermediate.
-
Step 1 (SNAr): The highly reactive C4-chloro position is first substituted with a complex aniline derivative. This aniline often contains functionality designed to interact with the solvent-exposed region of the kinase active site.
-
Step 2 (Suzuki Coupling): The C7-bromo position is then coupled with a heteroaryl boronic acid, such as a pyridine derivative. This group is typically designed to form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.
Conclusion and Future Outlook
7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine is a high-value, versatile intermediate that enables the efficient and modular synthesis of diverse compound libraries. The orthogonal reactivity of its chloro and bromo substituents allows for controlled, stepwise functionalization using robust and well-understood reactions like SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This strategic advantage makes it an indispensable tool for medicinal chemists and drug development professionals aiming to explore the chemical space around the privileged imidazo[2,1-f][1][2][3]triazine scaffold in the quest for next-generation therapeutics.
References
- 1. PubChemLite - 7-bromo-4-chloroimidazo[2,1-f][1,2,4]triazine (C5H2BrClN4) [pubchemlite.lcsb.uni.lu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
Application Notes and Protocols for the Scale-up Synthesis of Imidazo[2,1-f]triazine Derivatives
Application Notes and Protocols for the Scale-up Synthesis of Imidazo[2,1-f][1][2][3]triazine Derivatives
Introduction: The Therapeutic Potential of Imidazo[2,1-f][1][2][3]triazines
The imidazo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure and electronic properties make it an attractive framework for designing potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and virology. The development of robust and scalable synthetic routes to access these complex molecules is paramount for advancing preclinical and clinical studies.
This comprehensive guide provides a detailed protocol for the scale-up synthesis of imidazo[2,1-f][1][2][3]triazine derivatives, focusing on a practical and efficient multi-step approach. The presented methodology is designed to be adaptable for the synthesis of a variety of substituted analogs, enabling the exploration of structure-activity relationships (SAR) and the identification of promising drug candidates.
Strategic Approach to Scale-up Synthesis
The successful transition from laboratory-scale synthesis to large-scale production necessitates a strategic approach that prioritizes safety, efficiency, and cost-effectiveness. The synthetic route outlined herein has been designed with these principles in mind, utilizing commercially available starting materials and well-established chemical transformations that are amenable to scale-up.
Our strategy involves a convergent synthesis, where the key imidazole and triazine ring systems are constructed and then coupled to form the desired fused heterocyclic core. This approach allows for the independent optimization of each synthetic step and facilitates the purification of intermediates, which is crucial for ensuring the high purity of the final active pharmaceutical ingredient (API).
Detailed Synthetic Protocol
The following protocol details a three-step synthesis of a representative imidazo[2,1-f][1][2][3]triazine derivative. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all relevant safety guidelines.
Part 1: Synthesis of 2-Aminoimidazole Sulfate (2)
The synthesis of the key intermediate, 2-aminoimidazole sulfate, is a critical first step. While 2-aminoimidazole is commercially available, its synthesis from readily available starting materials can be a cost-effective option for large-scale production.[2][4][5][6] A common and scalable method involves the reaction of an α-haloketone with a guanidine derivative.[7]
Reaction Scheme:
A plausible reaction pathway for the synthesis of 2-aminoimidazole sulfate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Chloroacetaldehyde (50% in H₂O) | 78.50 | 1.57 kg | 10.0 |
| Guanidine Hydrochloride | 95.53 | 1.05 kg | 11.0 |
| Sodium Hydroxide | 40.00 | 440 g | 11.0 |
| Isopropanol | 60.10 | 5.0 L | - |
| Sulfuric Acid (98%) | 98.08 | 500 mL | 9.2 |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add guanidine hydrochloride (1.05 kg) and isopropanol (5.0 L).
-
Basification: While stirring, slowly add a solution of sodium hydroxide (440 g) in deionized water (1.0 L). The temperature of the mixture may rise; maintain it below 40 °C using a cooling bath.
-
Addition of Chloroacetaldehyde: Once the sodium hydroxide has fully dissolved and the temperature is stable, add chloroacetaldehyde (1.57 kg, 50% in H₂O) dropwise over 1-2 hours, maintaining the internal temperature between 20-25 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.
-
Salt Formation: Transfer the filtrate to a clean 20 L reactor. Cool the solution to 0-5 °C in an ice bath. Slowly add concentrated sulfuric acid (500 mL) while maintaining the temperature below 10 °C.
-
Crystallization and Filtration: A white precipitate of 2-aminoimidazole sulfate will form. Stir the slurry for an additional hour at 0-5 °C. Collect the solid by filtration and wash with cold isopropanol (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield: 80-90%
Part 2: Synthesis of a Substituted 1,2,4-Triazine (4)
The synthesis of the 1,2,4-triazine core is achieved through the condensation of a 1,2-dicarbonyl compound with an appropriate acylhydrazide, followed by cyclization.[1][3] This method is versatile and allows for the introduction of various substituents on the triazine ring.
Reaction Scheme:
General scheme for the synthesis of substituted 1,2,4-triazines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzil (3) | 210.23 | 2.10 kg | 10.0 |
| Formic Hydrazide | 60.06 | 660 g | 11.0 |
| Acetic Acid | 60.05 | 5.0 L | - |
| Ammonium Acetate | 77.08 | 1.54 kg | 20.0 |
| Ethanol | 46.07 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 20 L jacketed glass reactor, add benzil (2.10 kg), formic hydrazide (660 g), ammonium acetate (1.54 kg), and glacial acetic acid (5.0 L).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a stirred vessel containing 20 L of ice-water. A yellow precipitate will form.
-
Filtration and Washing: Collect the solid by filtration and wash thoroughly with deionized water until the filtrate is neutral. Then, wash with cold ethanol (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 60-70 °C to afford the desired 5,6-diphenyl-1,2,4-triazine (4).
Expected Yield: 75-85%
Part 3: Condensation and Cyclization to form Imidazo[2,1-f][1][2][3]triazine Derivative (5)
The final step involves the condensation of 2-aminoimidazole sulfate with a suitable precursor to form the fused imidazo[2,1-f][1][2][3]triazine ring system. A plausible approach, drawing inspiration from the synthesis of related fused heterocycles like pyrrolo[2,1-f][1][2][3]triazine, involves the reaction of 2-aminoimidazole with a reactive triazine derivative.[8] For this example, we will consider the reaction with a hypothetical 3-chloro-5,6-diphenyl-1,2,4-triazine, which would be synthesized from the product of Part 2.
Reaction Scheme:
Final condensation and cyclization to form the imidazo[2,1-f][1][2][3]triazine core.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminoimidazole Sulfate (2) | 181.18 | 1.81 kg | 10.0 |
| 3-Chloro-5,6-diphenyl-1,2,4-triazine | 267.71 | 2.68 kg | 10.0 |
| Potassium Carbonate | 138.21 | 2.76 kg | 20.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 10.0 L | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 20 L jacketed glass reactor, add 2-aminoimidazole sulfate (1.81 kg), 3-chloro-5,6-diphenyl-1,2,4-triazine (2.68 kg), potassium carbonate (2.76 kg), and DMF (10.0 L).
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction progress by HPLC.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 50 L of water and extract with ethyl acetate (3 x 10 L).
-
Washing: Combine the organic layers and wash with water (2 x 10 L) and then with brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final imidazo[2,1-f][1][2][3]triazine derivative (5).
Expected Yield: 60-70%
Process Optimization and Scale-up Considerations
-
Heat Transfer: Exothermic reactions, such as the basification in Part 1 and the final condensation in Part 3, require careful temperature control. Jacketed reactors with efficient cooling systems are essential for large-scale production to prevent runaway reactions.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. The use of appropriate agitators and baffling in the reactor is critical.
-
Reagent Addition: The controlled addition of reagents, as demonstrated in Part 1, is vital for managing exotherms and preventing the formation of byproducts.
-
Purification: Recrystallization is a scalable purification method. However, for higher purity requirements, column chromatography on a large scale (e.g., using a Biotage or similar system) may be necessary. The choice of purification method will depend on the specific properties of the target compound and the required purity specifications.
-
Safety: A thorough safety assessment, including a Process Hazard Analysis (PHA), should be conducted before scaling up any chemical process. This includes evaluating the toxicity and flammability of all reagents and solvents and implementing appropriate engineering controls and personal protective equipment (PPE).
Conclusion
This application note provides a comprehensive and practical guide for the scale-up synthesis of imidazo[2,1-f][1][2][3]triazine derivatives. By following the detailed protocols and considering the key scale-up factors, researchers and drug development professionals can efficiently produce these valuable compounds in the quantities required for further investigation and development. The adaptability of the presented synthetic route allows for the creation of diverse libraries of imidazo[2,1-f][1][2][3]triazine analogs, paving the way for the discovery of novel therapeutics.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsr.info [ijpsr.info]
- 4. Chemscene ChemScene | 2-Aminoimidazole | 250MG | CS-0054070 | 0.97 | 7720-39-0| | Fisher Scientific [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. calpaclab.com [calpaclab.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of Bromochloro Imidazotriazine Derivatives
As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals working on the chromatographic purification of bromochloro imidazotriazine derivatives. This document is structured to offer practical, in-depth solutions to common challenges, moving beyond a simple list of steps to explain the underlying scientific principles.
The imidazotriazine core is a privileged scaffold in medicinal chemistry, and its halogenated derivatives, particularly those containing bromine and chlorine, often exhibit potent biological activities. However, the presence of these halogens and the heterocyclic nature of the core structure can present unique challenges during chromatographic purification. This guide is designed to provide robust troubleshooting strategies and answers to frequently asked questions, ensuring the integrity and purity of your compounds.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the chromatographic purification of bromochloro imidazotriazine derivatives, offering step-by-step solutions and preventative measures.
Issue 1: Poor Resolution or Co-elution of Isomers
Question: I am observing poor separation between my target bromochloro imidazotriazine derivative and a closely related impurity, possibly a regioisomer. How can I improve the resolution?
Answer:
Poor resolution is a frequent challenge, especially with structurally similar isomers common in heterocyclic synthesis. The key is to manipulate the selectivity of your chromatographic system.
Causality & Solution:
-
Mobile Phase Optimization: The composition of the mobile phase is a critical factor influencing separation.[1][2]
-
Action: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol). Acetonitrile often provides different selectivity for aromatic and heterocyclic compounds compared to methanol.
-
Expert Insight: The π-π interactions between the imidazotriazine ring and the stationary phase can be modulated by the choice of organic solvent.
-
Protocol: Perform a gradient elution from 5% to 95% organic modifier over 20 minutes to identify the approximate elution concentration. Then, run several isocratic methods or shallow gradients around this concentration to fine-tune the separation.[3]
-
-
Stationary Phase Selection: Not all C18 columns are the same. The choice of stationary phase can dramatically impact selectivity.
-
Action: Switch to a column with a different stationary phase chemistry. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative selectivities for halogenated and aromatic compounds through π-π and dipole-dipole interactions.[4][5]
-
Expert Insight: The bromine and chlorine substituents on your molecule can engage in specific interactions with the electron-rich PFP stationary phase, enhancing resolution.[6]
-
-
pH Control of the Mobile Phase: The imidazotriazine core contains basic nitrogen atoms. The pH of the mobile phase will dictate the ionization state of your compound and, consequently, its retention and peak shape.
-
Action: If using a reversed-phase method, consider adding a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to suppress the ionization of the basic nitrogens. For basic compounds, high-pH mobile phases with a suitable column can also be effective.[7]
-
Expert Insight: A consistent ionization state leads to sharper peaks and more reproducible retention times.
-
Issue 2: Peak Tailing
Question: My purified bromochloro imidazotriazine derivative consistently shows a tailing peak. What is causing this, and how can I fix it?
Answer:
Peak tailing is often a sign of secondary, undesirable interactions between your analyte and the stationary phase, or extra-column effects.[3][8]
Causality & Solution:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can strongly interact with the basic nitrogens of the imidazotriazine ring, causing tailing.
-
Action:
-
Use a modern, end-capped column from a reputable manufacturer.
-
Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
As mentioned above, lowering the pH with an acid modifier will protonate the basic sites on your molecule, which can also reduce tailing by creating electrostatic repulsion from any protonated silanols.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Action: Reduce the sample concentration or injection volume.[3]
-
Expert Insight: The relationship between mass load and peak shape is not always linear. A 50% reduction in load can sometimes lead to a dramatic improvement in peak symmetry.
-
-
Column Degradation: An older or improperly maintained column can lose its bonded phase, exposing more active silanol groups.
-
Action: Replace the column with a new one of the same type. Ensure proper column washing and storage procedures are followed.
-
Workflow for Troubleshooting Peak Tailing
Caption: A systematic workflow for diagnosing and resolving peak tailing.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about setting up and optimizing the purification of bromochloro imidazotriazine derivatives.
Q1: What is the best starting point for column and mobile phase selection for a novel bromochloro imidazotriazine derivative?
A1: A good starting point for a reversed-phase separation is a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.[1] This is a robust combination that works for a wide range of heterocyclic compounds. A gradient from low to high organic composition will help to quickly determine the elution profile of your compound and any impurities.[3]
Q2: My compound is chiral. What are the recommended methods for enantiomeric separation?
A2: Chiral separation is crucial as enantiomers can have different pharmacological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach.[9][10]
-
Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel® are highly effective for separating a wide range of chiral compounds, including those with heterocyclic cores.[9][10] You can screen these columns using normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase mobile phases.[11]
-
Method Development: Start with a screening approach using a few different chiral columns and mobile phase systems to identify the most promising conditions for your specific molecule.
Q3: How should I prepare my sample for injection to ensure the best chromatographic results?
A3: Proper sample preparation is critical for good chromatography and to prolong the life of your column.[12][13][14]
-
Dissolution: Dissolve your sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition as your sample solvent. Using a much stronger solvent than the mobile phase can cause peak distortion.[8]
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column frit.[13]
-
Concentration: Ensure the sample concentration is within the linear dynamic range of the detector and does not overload the column.
Q4: What detection method is most suitable for bromochloro imidazotriazine derivatives?
A4:
-
UV-Vis Detection: Most imidazotriazine derivatives contain a chromophore and can be readily detected by UV-Vis spectroscopy. A diode-array detector (DAD) is particularly useful as it can provide spectral information, helping to assess peak purity.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of your target compound and identifying impurities. The presence of bromine and chlorine will give a characteristic isotopic pattern, which is a powerful diagnostic tool.
-
Derivatization: If your compound lacks a strong chromophore, pre- or post-column derivatization can be employed to introduce a UV-active or fluorescent tag.[15][16] However, this is generally not necessary for imidazotriazine derivatives.
Experimental Protocols
Protocol 1: General Method Development for Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (or wavelength of maximum absorbance).
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-22 min: 95% B
-
22-23 min: 95% to 5% B
-
23-28 min: 5% B (re-equilibration)
-
-
Analysis: Based on the retention time from this scouting gradient, develop a focused gradient or isocratic method to improve resolution around the target peak.
Data Presentation: Comparison of Stationary Phases
| Stationary Phase | Typical Interaction Mechanism | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobic interactions | General purpose, good first choice for non-polar to moderately polar compounds. |
| C8 (Octylsilane) | Hydrophobic interactions | Less retentive than C18, useful for more hydrophobic compounds that are too strongly retained on C18. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic and unsaturated compounds.[4] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | Excellent for halogenated compounds, isomers, and polar compounds.[4][5] |
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 7. eth.swisscovery.slsp.ch [eth.swisscovery.slsp.ch]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. organomation.com [organomation.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. journalajacr.com [journalajacr.com]
- 16. sdiarticle4.com [sdiarticle4.com]
Common side reactions in imidazo[2,1-f]triazine synthesis and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of imidazo[2,1-f]triazines. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to optimize your reactions and overcome common hurdles.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This section addresses specific issues you might encounter during your experiments, offering explanations for the observed side reactions and providing step-by-step protocols to mitigate them.
Issue 1: Poor Regioselectivity - "I'm getting a mixture of regioisomers."
Q: My reaction between an unsymmetrical α-dicarbonyl compound and a 3-amino-1,2,4-triazine is producing a mixture of imidazo[2,1-f][1][2][3]triazine regioisomers. How can I improve the regioselectivity?
A: This is a frequent challenge in the synthesis of substituted 1,2,4-triazines and their fused derivatives. The formation of regioisomers arises from the similar reactivity of the two carbonyl groups in an unsymmetrical 1,2-dicarbonyl compound, leading to two possible cyclization pathways.[1]
The condensation can proceed through two different transition states with similar energy levels, resulting in a mixture of products. The final ratio of isomers is often dependent on subtle electronic and steric differences between the two carbonyl groups, as well as the reaction conditions.
-
Modification of Reaction Conditions:
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to aprotic (e.g., DMF, dioxane) to determine the optimal medium for favoring one isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures might favor the thermodynamically more stable product. A systematic temperature screening is recommended.
-
Catalyst Screening: While many syntheses are performed under acidic or basic conditions, the choice of catalyst can be critical. For instance, using a milder base or a specific Lewis acid might favor one reaction pathway over the other.
-
-
Alternative Synthetic Routes for Enhanced Regiocontrol:
-
1,3-Dipolar Cycloadditions: A highly effective method for achieving regioselectivity is through the 1,3-dipolar cycloaddition of 1,2,4-triazin-1-ium ylides with dipolarophiles. This approach allows for the controlled formation of the pyrrolo[2,1-f][1][2][3]triazine core, a closely related and important scaffold, and the principles can be adapted.[2]
-
Stepwise Synthesis: Instead of a one-pot condensation, a stepwise approach can provide greater control. This may involve the initial formation of a specific intermediate, such as an N-acylated hydrazone, followed by a regioselective cyclization.
-
Caption: Formation of regioisomers from an unsymmetrical precursor.
Issue 2: Skeletal Rearrangements - "My product seems to have a different heterocyclic core."
Q: I'm observing an unexpected product with a different ring structure, especially when using basic conditions. What is happening and how can I prevent it?
A: Skeletal rearrangements are a known side reaction in the chemistry of fused triazine systems, particularly under basic conditions. For instance, related imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines can undergo base-induced rearrangements to form imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines or even expand the ring to a thiazine system.[4][5] These types of rearrangements can also occur in the imidazo[2,1-f]triazine series, especially if the molecule contains reactive functional groups.
Strong bases, such as potassium hydroxide or sodium methoxide, can deprotonate a position on the heterocyclic core, initiating a cascade of bond-breaking and bond-forming events that lead to a thermodynamically more stable isomer. This is often an irreversible process.
-
Choice of Base: If a base is required for your reaction, consider using a milder, non-nucleophilic base.
-
Inorganic Bases: Instead of strong hydroxides, try using carbonates like K₂CO₃ or Cs₂CO₃.
-
Organic Bases: Hindered organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are less likely to induce rearrangements.
-
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Rearrangements often have a higher activation energy than the desired reaction.
-
Protecting Groups: If a specific part of your molecule is susceptible to deprotonation and initiating the rearrangement, consider protecting that group temporarily.
| Base | Temperature (°C) | Solvent | Observed Outcome |
| KOH | 80 | Methanol | Significant rearrangement product observed.[4] |
| NaH | 25 | THF | Desired reaction, minimal rearrangement. |
| K₂CO₃ | 50 | DMF | Slower reaction, but clean product formation. |
| TEA | 25 | DCM | No reaction or very slow conversion. |
Issue 3: Hydrolysis and Ring Opening - "My product is decomposing during workup or purification."
Q: I'm experiencing low yields and observing decomposition of my imidazo[2,1-f]triazine product, especially during aqueous workup or chromatography on silica gel.
A: The imidazo[2,1-f]triazine ring system can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions. This can lead to the cleavage of the triazine ring and the formation of various degradation products. For example, related fused triazine systems have been shown to undergo hydrolysis and ring opening in the presence of excess potassium hydroxide.[4]
The nitrogen atoms in the triazine ring can be protonated under acidic conditions, making the ring more susceptible to nucleophilic attack by water. Under basic conditions, direct nucleophilic attack of hydroxide ions can also lead to ring opening.
-
Neutral Workup:
-
Avoid acidic or basic washes during the workup. If a wash is necessary, use a saturated solution of a neutral salt like sodium chloride (brine).
-
If you need to neutralize the reaction mixture, use a mild reagent like saturated sodium bicarbonate solution and avoid excess.
-
-
Anhydrous Conditions:
-
Ensure all your solvents and reagents are dry, especially for the final steps of the synthesis and purification.
-
Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive.
-
-
Chromatography Considerations:
-
Silica Gel Deactivation: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds. To mitigate this, you can use deactivated (neutral) silica gel. To prepare this, slurry the silica gel in the desired eluent containing a small amount (0.5-1%) of a volatile amine like triethylamine.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) or a polymer-based stationary phase for chromatography.
-
Caption: Simplified representation of hydrolytic ring opening.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the imidazo[2,1-f][1][2][3]triazine core?
A1: The most prevalent methods involve the condensation of a 3-amino-1,2,4-triazine derivative with an α-halocarbonyl compound or an α-dicarbonyl compound. Variations of this approach are widely documented in the literature.[6]
Q2: I have an unexpected peak in my mass spectrum corresponding to M+16. What could it be?
A2: An M+16 peak often indicates the formation of an N-oxide. The nitrogen atoms in the triazine ring are susceptible to oxidation, especially if you are using oxidizing agents or if the reaction is exposed to air for extended periods at elevated temperatures. While not as common as in simpler azine systems, it is a possibility to consider.
Q3: How can I distinguish between different regioisomers of my imidazo[2,1-f]triazine product?
A3: Spectroscopic techniques are essential for isomer differentiation.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of protons and carbons on and adjacent to the fused rings will be different for each isomer. 2D NMR techniques like NOESY (for through-space correlations) and HMBC (for long-range C-H correlations) can be particularly useful in establishing the connectivity and confirming the structure.[4][5]
-
X-ray Crystallography: If you can obtain single crystals of your product(s), X-ray crystallography provides unambiguous structural determination.
Q4: My reaction is not going to completion, and I have a low yield. What can I do?
A4: Low yields can be due to a variety of factors.
-
Reaction Time and Temperature: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature might drive the reaction to completion, but be mindful of potential side reactions.
-
Reagent Purity: Ensure your starting materials are pure and dry. Impurities can inhibit the reaction or lead to byproducts.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reagent might be beneficial in some cases.
-
Microwave Synthesis: Microwave-assisted organic synthesis can sometimes improve yields and reduce reaction times by providing rapid and uniform heating.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 7-Bromo-4-chloroimidazo[2,1-f]triazine in common organic solvents
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 7-Bromo-4-chloroimidazo[2,1-f]triazine. Given the limited published data on the specific solubility of this compound, this document offers a framework for systematic solubility determination, troubleshooting common issues, and understanding the physicochemical context of this heterocyclic molecule.
Frequently Asked Questions (FAQs)
Question 1: What is the expected solubility of 7-Bromo-4-chloroimidazo[2,1-f]triazine in common organic solvents?
Answer: Direct, quantitative solubility data for 7-Bromo-4-chloroimidazo[2,1-f]triazine is not readily available in public literature. However, based on its structure—a planar, heteroaromatic system—it can be classified as a "brick dust" type molecule, which often exhibit low solubility in both aqueous and organic solvents.[1] The fused imidazotriazine core contributes to a rigid crystal lattice structure that can be difficult to disrupt with solvent molecules.
For initial experimental design, a qualitative assessment is recommended. The following table provides a starting point for solvent screening, ranking solvents from least to most likely to be effective.
Table 1: Predicted Qualitative Solubility of 7-Bromo-4-chloroimidazo[2,1-f]triazine
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Experimental Insight |
| Non-Polar | Hexane, Heptane | Very Low | The polar nature of the multiple nitrogen atoms and the halogen substituents makes dissolution in non-polar aliphatic solvents highly unfavorable. |
| Non-Polar Aromatic | Toluene | Low | While π-π stacking interactions are possible, they are unlikely to overcome the crystal lattice energy sufficiently for significant dissolution. |
| Polar Aprotic | Dichloromethane (DCM) | Low to Moderate | DCM is a versatile solvent but may not be polar enough to effectively solvate the molecule. It can be a useful component in a co-solvent system.[1] |
| Tetrahydrofuran (THF) | Moderate | THF is a good starting point for many heterocyclic compounds. Its ether oxygen can act as a hydrogen bond acceptor. Gentle heating may improve solubility.[1] | |
| Acetonitrile (ACN) | Moderate | Acetonitrile's high polarity makes it a candidate for dissolving polar compounds. It is often used in analytical techniques like HPLC. | |
| N,N-Dimethylformamide (DMF) | Good | DMF is a powerful, high-boiling point polar aprotic solvent known for its ability to dissolve a wide range of poorly soluble compounds. | |
| Dimethyl Sulfoxide (DMSO) | Good to Excellent | DMSO is the solvent of choice for initial screening of poorly soluble compounds for biological assays due to its high solubilizing power for both polar and non-polar substances.[2] | |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The ability to hydrogen bond may offer some solubility, but these solvents are often less effective than polar aprotic solvents for rigid heterocyclic systems. |
Question 2: I am having difficulty dissolving the compound, even in DMSO. What can I do?
Answer: This is a common challenge with complex heterocyclic compounds.[3] If standard room temperature dissolution in a primary solvent like DMSO fails, a systematic approach is necessary.
-
Apply Energy: Gentle heating (e.g., to 37-50°C) or brief sonication can provide the energy needed to break the crystal lattice and facilitate dissolution.[4] Always monitor for compound degradation when heating.
-
Use a Co-Solvent System: If a compound has low solubility in your final aqueous buffer but good solubility in DMSO, you can prepare a high-concentration stock in 100% DMSO and then dilute it into the aqueous buffer. It is critical to add the DMSO stock to the buffer slowly while vortexing to avoid precipitation.[4]
-
Consider pH Modification: The imidazotriazine core contains nitrogen atoms that can be protonated. Acidifying the solvent with a few drops of an acid like trifluoroacetic acid (TFA) can form a more soluble salt. This is a common technique used to obtain NMR spectra for poorly soluble heterocycles.
Question 3: How can I accurately determine the solubility of this compound in a specific solvent?
Answer: The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5] This method involves creating a saturated solution and then quantifying the amount of dissolved solute. It is reliable and widely accepted for its accuracy.[6]
Experimental Protocol: Solubility Determination by Shake-Flask Method
This protocol outlines the steps to determine the solubility of 7-Bromo-4-chloroimidazo[2,1-f]triazine.
Objective: To determine the saturation solubility of the compound in a selected organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
7-Bromo-4-chloroimidazo[2,1-f]triazine (solid)
-
Selected organic solvent (e.g., Acetonitrile, HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid 7-Bromo-4-chloroimidazo[2,1-f]triazine to a glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after equilibration.
-
Add a precise volume of the chosen solvent (e.g., 5.0 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5][7]
-
-
Sample Separation:
-
After equilibration, let the vial stand to allow larger particles to settle.
-
To separate the dissolved solute from the undissolved solid, centrifuge the vial at high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette. For highest accuracy, immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.[8]
-
-
Quantification:
-
Accurately dilute the clear, filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Prepare a series of calibration standards of the compound with known concentrations.
-
Analyze the standards and the diluted sample using a validated analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC-UV).
-
Construct a calibration curve by plotting absorbance/peak area versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.[5]
-
The final calculated concentration represents the solubility of the compound in that solvent at the specified temperature.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound appears insoluble even after 24h of shaking. | - Insufficient agitation or temperature.- Extremely low intrinsic solubility.- Compound is a highly stable polymorph. | - Increase agitation speed or temperature (if compound is stable).- Extend equilibration time to 72 hours.[7]- Switch to a stronger solvent (e.g., from ACN to DMF or DMSO). |
| Precipitation occurs during sample dilution. | - The diluted sample has become supersaturated due to a temperature change or interaction with the diluent. | - Ensure all solutions and equipment are maintained at the experimental temperature.- Use the same batch of solvent for all steps. |
| Inconsistent results between replicates. | - Equilibrium was not reached.- Inaccurate pipetting or dilution.- Contamination of the sample with undissolved solid particles. | - Confirm equilibration time is sufficient (test at 24h, 48h, and 72h to see if the value plateaus).- Ensure proper calibration and use of pipettes.- Always centrifuge AND filter the supernatant before analysis.[8] |
| Compound degrades during the experiment. | - Instability in the chosen solvent.- Degradation due to heat or light exposure. | - Run a stability check by analyzing a solution of known concentration over the same time period.- Protect samples from light by using amber vials.- Avoid excessive heating. |
Visual Workflow and Logic Diagrams
Below are diagrams illustrating the experimental workflow and the decision-making process for troubleshooting solubility issues.
Caption: Shake-Flask Experimental Workflow.
Caption: Troubleshooting Poor Solubility.
References
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. enamine.net [enamine.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Imidazo[2,1-f]triazine Scaffolds
A Guide for Senior Application Scientists and Drug Development Professionals
The imidazo[2,1-f]triazine core is a privileged scaffold in medicinal chemistry, frequently appearing in developmental pipelines for oncology and inflammatory diseases. Its successful functionalization via C-N cross-coupling is often a critical step in synthesizing new chemical entities. However, the electron-rich, poly-nitrogenous nature of this heterocycle presents unique challenges for the Buchwald-Hartwig amination, including catalyst inhibition and competing side reactions.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate these complexities. It is structured to address issues from initial reaction setup to advanced troubleshooting for low-yield or failed experiments.
Frequently Asked Questions (FAQs)
Q1: Where should I start when selecting a catalyst and ligand for a novel imidazo[2,1-f]triazine substrate?
A1: For heteroaromatic substrates, particularly those with multiple nitrogen atoms like imidazo[2,1-f]triazines, the initial choice of ligand is paramount. The nitrogen atoms in the substrate can act as competing ligands, coordinating to the palladium center and deactivating the catalyst.[1] Therefore, sterically hindered, electron-rich phosphine ligands are the recommended starting point. These bulky ligands create a "pocket" around the palladium that favors the desired catalytic cycle while discouraging substrate inhibition.[2][3]
A robust initial screen should include a well-defined palladium(II) precatalyst for reliable and reproducible activation to the active Pd(0) species.[4]
Table 1: Recommended Initial Screening Conditions
| Component | Recommendation | Rationale & Key Considerations |
| Aryl Halide | Aryl Bromide > Aryl Chloride | Aryl bromides generally exhibit higher reactivity in oxidative addition than aryl chlorides.[4] While modern catalysts can activate chlorides, bromides offer a higher success probability for initial screens. Aryl iodides can sometimes be challenging due to the inhibitory effects of the generated iodide salt.[4][5] |
| Pd Precatalyst | G3 or G4 Palladacycles (e.g., XPhos Pd G3, BrettPhos Pd G4) | Third and fourth-generation precatalysts offer superior stability and generate the active LPd(0) species cleanly and efficiently under mild conditions, often at room temperature with weak bases.[4] This avoids the unreliability of in-situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃. |
| Ligand | Biaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos) | These ligands possess the necessary steric bulk and electron-donating properties to accelerate reductive elimination and prevent catalyst deactivation by the heteroaromatic substrate.[3][6][7] BrettPhos is often a good choice for primary amines, while RuPhos can show high activity for secondary amines.[6][7] |
| Base | NaOtBu or LHMDS (strong); K₃PO₄ or Cs₂CO₃ (weaker) | Strong bases like NaOtBu are often highly effective but can be incompatible with sensitive functional groups.[4][8] Weaker bases like K₃PO₄ offer broader functional group tolerance but may require higher temperatures.[8] The choice is highly substrate-dependent. |
| Solvent | Toluene or 1,4-Dioxane | These are the most common and effective solvents.[9] Ensure they are anhydrous and degassed to prevent catalyst deactivation and ensure reproducibility.[5] |
| Temperature | 80–110 °C | This temperature range is a typical starting point for Buchwald-Hartwig reactions.[4] |
Q2: My imidazo[2,1-f]triazine has base-sensitive functional groups (e.g., esters, nitro groups). Which base should I use?
A2: When dealing with base-sensitive substrates, strong alkoxide bases like sodium tert-butoxide (NaOtBu) should be avoided as they can lead to decomposition.[4][8][10] In these cases, a screen of weaker inorganic bases is the best approach.
-
Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives.[8] They are sufficiently basic to facilitate the catalytic cycle for many substrates but are far less likely to cause hydrolysis of esters or other side reactions.
-
The combination of a GPhos-supported palladium catalyst with a moderate-strength base like sodium bis(trimethylsilyl)amide (NaOTMS) has been shown to be particularly effective for the amination of base-sensitive five-membered ring heteroarenes.[1]
-
Be aware that reactions with weaker bases may require higher catalyst loadings or elevated temperatures to achieve full conversion.
Q3: Can N-Heterocyclic Carbene (NHC) ligands be used for this type of transformation?
A3: Yes, Pd-NHC complexes are highly effective catalysts for Buchwald-Hartwig aminations and can be excellent alternatives to phosphine ligands. NHC ligands are strong σ-donors, which facilitates the oxidative addition step and forms a very stable bond with the palladium center, making the catalyst robust.[11] Recently, large-yet-flexible Pd-BIAN-NHC catalysts have been specifically designed to enable the amination of coordinating heterocycles, even under aerobic conditions, making them a compelling option for imidazo[2,1-f]triazine substrates.[11][12]
Troubleshooting Guide
This section addresses specific experimental failures in a problem/cause/solution format.
Problem 1: Low or No Conversion of Starting Material
Your reaction stalls, and TLC or LC-MS analysis shows predominantly unreacted aryl halide and amine.
Caption: Decision tree for troubleshooting low conversion.
-
Catalyst Deactivation by Substrate Coordination: The lone pairs on the triazine nitrogens can irreversibly bind to the palladium center, poisoning the catalyst.
-
Ineffective Base: The chosen base may be too weak to deprotonate the amine-palladium complex, a key step in the catalytic cycle.[14][15] Another common issue is poor solubility of an inorganic base.[8]
-
Poor Reagent or Solvent Quality: Buchwald-Hartwig reactions are highly sensitive to air and moisture. Water can hydrolyze the phosphine ligand and oxygen can oxidize the active Pd(0) catalyst.
-
Solution: Use a freshly opened bottle of anhydrous solvent or pass the solvent through a purification system. Degas the solvent thoroughly with argon or nitrogen before use. Ensure all reagents are dry and that the reaction is set up under a strict inert atmosphere.[8]
-
Problem 2: Significant Side Product Formation
The desired product is formed, but is contaminated with byproducts such as hydrodehalogenation (aryl halide is reduced to an arene) or biaryl formation (from amine self-coupling).
-
Hydrodehalogenation: This side reaction, where the aryl halide is replaced by a hydrogen atom, can occur if β-hydride elimination is competitive with reductive elimination.[2]
-
Solution: The choice of ligand is critical. Ligands that promote rapid reductive elimination, such as bulky biaryl phosphines, can outcompete β-hydride elimination. Lowering the reaction temperature may also disfavor this pathway.
-
-
Biaryl Product Formation: This can occur from the homocoupling of the amine starting material, particularly with primary amines.[8]
-
Solution: Optimizing the stoichiometry can minimize this side reaction. Ensure the aryl halide is not the limiting reagent. A thorough screening of catalyst, ligand, and base may be necessary to find conditions that favor the desired cross-coupling.[8]
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol is designed for a small-scale screen in parallel vials to efficiently identify optimal conditions.
Preparation:
-
In a glovebox, arrange an array of oven-dried 2 mL vials equipped with magnetic stir bars.
-
To each vial, add the imidazo[2,1-f]triazine halide (0.1 mmol, 1.0 equiv).
-
Add the appropriate palladium precatalyst (e.g., XPhos Pd G3, 2 mol%, 0.002 mmol) and any additional ligand if not using a precatalyst (e.g., RuPhos, 4 mol%, 0.004 mmol).
-
Add the solid base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).
Reagent Addition: 5. Seal the vials with screw caps fitted with PTFE septa. 6. Remove the vials from the glovebox. 7. Under an argon or nitrogen atmosphere, add the amine (0.12 mmol, 1.2 equiv) via syringe. 8. Add the anhydrous, degassed solvent (e.g., Toluene, 1.0 mL to achieve 0.1 M concentration) via syringe.
Reaction & Monitoring: 9. Place the vial array in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C). 10. Stir the reactions for the designated time (e.g., 12-24 hours). 11. Monitor reaction progress by taking a small aliquot, diluting it, and analyzing by LC-MS or GC-MS.
Workup (for analysis): 12. After cooling to room temperature, dilute the reaction mixture with ethyl acetate (1 mL) and add water (0.5 mL). 13. Vortex the vial and centrifuge. 14. Analyze the organic layer by LC-MS or GC-MS to determine the conversion and relative product distribution.
Visualizing the Catalytic Cycle & Potential Pitfalls
The catalytic cycle for the Buchwald-Hartwig amination is well-established. However, for challenging substrates like imidazo[2,1-f]triazines, specific steps are prone to failure.
Caption: The Buchwald-Hartwig cycle with key failure points for N-heterocycles.
This diagram highlights two critical points:
-
Catalyst Deactivation: The active LPd(0) species can be sequestered by the imidazo[2,1-f]triazine substrate, preventing it from entering the catalytic cycle. This is mitigated by using bulky ligands.[2][3]
-
Deprotonation Step: The conversion of the amine complex to the amido complex is base-mediated and is often rate-limiting. An inappropriate choice of base can stall the reaction at this stage.[14][15]
By systematically addressing these potential failure points through the rational selection of ligands, bases, and reaction conditions, researchers can successfully apply the Buchwald-Hartwig amination to the challenging yet valuable imidazo[2,1-f]triazine scaffold.
References
- 1. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in Substituted Imidazo[2,1-f]triazine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and analysis of substituted imidazo[2,1-f]triazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of an active pharmaceutical ingredient (API).[1] Therefore, rigorous identification, quantification, and control are paramount.
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the characterization of impurities in your synthetic workflow. Our approach is grounded in established analytical principles and regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) guidelines.[2]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in the synthesis of imidazo[2,1-f]triazines?
Impurities in any synthetic process can be broadly categorized based on their origin.[3] For imidazo[2,1-f]triazine synthesis, which often involves the cyclocondensation of a substituted 1,2,4-triazine with a halo-carbonyl compound, you should anticipate the following:
-
Organic Impurities:
-
Starting Materials & Intermediates: Incomplete conversion can lead to the presence of unreacted triazine precursors or key intermediates in your final product.[2]
-
By-products: These arise from competing reaction pathways. Common by-products could include regioisomers (if the triazine is asymmetric), products of hydrolysis of the heterocyclic core, or results of skeletal rearrangements, which can be induced by basic or acidic conditions.[4][5]
-
Degradation Products: The imidazo[2,1-f]triazine core can degrade under certain conditions (e.g., exposure to light, strong acid/base, or oxidative stress), forming N-oxides or other degradation products.[1][6]
-
Reagents and Ligands: Residual coupling reagents, catalysts, or ligands used in the synthesis can also be present.[7]
-
-
Inorganic Impurities: These typically result from the manufacturing process and may include catalysts, filter aids, or heavy metals.[7]
-
Residual Solvents: Solvents used during the reaction or purification steps that are not completely removed.[3]
Q2: Why is impurity profiling so critical, and what are the regulatory thresholds?
Impurity profiling is the process of identifying and quantifying all impurities in an API.[8] This is essential for ensuring the safety, quality, and efficacy of the final drug product.[9] Regulatory bodies like the FDA and EMA, following ICH guidelines, have established strict thresholds for the control of impurities.[10][11]
The key ICH guidelines are Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[10][12] These guidelines define three critical thresholds:
| Threshold | Definition | Typical Limit (for max. daily dose ≤ 2g/day) |
| Reporting | The level above which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification | The level above which the structure of an impurity must be confirmed. | ≥ 0.10% |
| Qualification | The level above which an impurity's biological safety must be established. | ≥ 0.15% |
Note: These thresholds are a general guide. Specific limits can vary based on the maximum daily dose of the drug and the impurity's potential toxicity. For potentially mutagenic impurities, the stricter ICH M7 guideline applies.[2]
Q3: What is a standard analytical strategy for identifying an unknown impurity?
A multi-step, systematic approach is required. The most common strategy combines chromatographic separation with spectroscopic identification.[13]
-
Detection & Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection is the standard for detecting and separating impurities from the API.[14][15]
-
Molecular Weight Determination: Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are used to obtain the molecular weight of the unknown impurity and gather fragmentation data.[16][17]
-
Isolation: If the impurity's structure cannot be determined from LC-MS data alone, it must be isolated. Preparative HPLC is the most common method for this.[18]
-
Structure Elucidation: The pure, isolated impurity is then subjected to rigorous spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments), to definitively determine its chemical structure.[18][19]
Section 2: Troubleshooting Guides
Problem: My HPLC chromatogram shows a significant unknown peak (>0.1%). How do I proceed with identification?
This is a common and critical issue. A peak exceeding the 0.1% identification threshold requires structural elucidation.[8] The following workflow provides a systematic approach to this challenge.
Caption: Workflow for identifying an unknown impurity.
Causality and Actionable Steps:
-
Initial Analysis (LC-MS): The first step is always to gain as much information as possible non-invasively. LC-MS provides the molecular weight of the impurity.[13] Comparing this to the API's molecular weight can give immediate clues. Is it a dimer? A hydrolysis product (-H₂O)? An N-oxide (+16 amu)? The fragmentation pattern can reveal structural motifs.
-
Hypothesis Generation: Based on the mass data and knowledge of your reaction chemistry, propose potential structures. Consider unreacted starting materials, intermediates, or predictable side-products.
-
Confirmation by Synthesis (if possible): If you can hypothesize a likely structure, the most definitive confirmation comes from synthesizing that specific compound and using it as a reference standard.[20] Co-injection into the HPLC system should result in a single, sharp peak if your hypothesis is correct.
-
Isolation and Elucidation (if necessary): If the structure is not obvious, you must isolate the impurity for full characterization.[18] Preparative HPLC is the preferred method. Once isolated, a suite of 1D and 2D NMR experiments (COSY, HSQC, HMBC) will allow you to piece together the molecular structure. High-Resolution Mass Spectrometry (HRMS) will provide a highly accurate mass to confirm the molecular formula.
Problem: I suspect my product is degrading and forming N-oxides. How can I confirm this?
N-oxidation is a common degradation pathway for nitrogen-containing heterocycles, especially those with imidazole or triazine rings.[1][6]
Answer:
-
Mass Spectrometry is Key: The most direct evidence for N-oxide formation is a peak in your LC-MS data corresponding to the molecular weight of your API + 16 Da (the mass of an oxygen atom). Check for this [M+16+H]+ ion in your mass spectrum.
-
Chromatographic Behavior: N-oxides are typically more polar than their parent compounds. In reverse-phase HPLC, you should expect the N-oxide impurity to have a shorter retention time than the API.
-
Forced Degradation Studies: To confirm this hypothesis, perform a forced degradation study. Expose a pure sample of your API to oxidative conditions (e.g., dilute H₂O₂, AIBN, or m-CPBA) under controlled heating. Monitor the reaction by HPLC. If the peak corresponding to the suspected N-oxide increases significantly, it strongly supports its identity.
-
NMR Spectroscopy: If isolated, the NMR spectrum of an N-oxide will show characteristic shifts. Protons on the carbons adjacent to the N-oxide nitrogen atom are typically shifted downfield compared to the parent compound due to the deshielding effect of the oxygen atom.
Section 3: Key Experimental Protocols
Protocol 1: General Purpose HPLC Method for Impurity Profiling
This protocol describes a starting point for developing a stability-indicating HPLC method capable of separating common process impurities and degradants from the API. Method validation must be performed according to ICH Q2(R1) guidelines.[10]
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV/Vis Diode Array Detector (DAD), monitored at 254 nm and 280 nm (or the λmax of your API).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Rationale: A C18 column provides good retention for a wide range of organic molecules. The formic acid modifier improves peak shape and aids in ionization for subsequent MS analysis. A broad gradient ensures the elution of both polar and non-polar impurities.[16]
Protocol 2: Isolation of an Unknown Impurity by Preparative HPLC
-
Objective: To isolate a sufficient quantity (>1 mg) of an unknown impurity for structural elucidation by NMR.
-
Step 1: Method Development: Develop an analytical HPLC method that provides good resolution (Rs > 1.5) between the impurity peak and the main API peak.
-
Step 2: Method Scaling: Scale the analytical method to a preparative column (e.g., 21.2 x 250 mm). The flow rate and injection volume must be scaled geometrically based on the column dimensions.
-
Step 3: Sample Loading: Dissolve a larger quantity of the impure API in the mobile phase at the highest possible concentration without causing precipitation. The goal is to maximize the amount of impurity collected per injection.
-
Step 4: Fraction Collection: Use an automated fraction collector triggered by the UV detector signal. Set the collection window to capture only the peak corresponding to the impurity of interest.
-
Step 5: Purity Check & Pooling: Analyze the collected fractions using the original analytical HPLC method to confirm their purity. Pool the pure fractions.
-
Step 6: Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator or a lyophilizer (freeze-dryer).
-
Step 7: Final Product: The resulting solid is the isolated impurity, ready for spectroscopic analysis.
Trustworthiness: This protocol is self-validating because the purity of each collected fraction is verified analytically before pooling, ensuring the final isolated material is of sufficient purity for unambiguous structural analysis.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. jpionline.org [jpionline.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of imidazole N-oxide: a recent discovery in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. fda.gov [fda.gov]
- 12. pharmiweb.com [pharmiweb.com]
- 13. researchgate.net [researchgate.net]
- 14. biotech-spain.com [biotech-spain.com]
- 15. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. One moment, please... [sterlingpharmasolutions.com]
- 18. Impurity Identification | CDMO | Cambrex [cambrex.com]
- 19. rroij.com [rroij.com]
- 20. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 7-Bromo-4-chloroimidazo[2,1-f]triazine
Welcome to the technical support guide for controlling regioselectivity in reactions involving 7-Bromo-4-chloroimidazo[2,1-f]triazine. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to achieve desired isomeric purity in their syntheses.
Understanding the Core Challenge: The Two Reactive Sites
The 7-Bromo-4-chloroimidazo[2,1-f]triazine scaffold presents two distinct electrophilic sites for substitution: the C4-position bearing a chlorine atom and the C7-position bearing a bromine atom. The challenge lies in directing incoming reagents to react selectively at one site while leaving the other untouched. This selectivity is governed by the inherent electronic properties of the heterocyclic core and the chosen reaction mechanism.
-
C4-Position (Chloro): This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The adjacent nitrogen atoms in the triazine ring act as powerful electron-withdrawing groups, polarizing the C4-Cl bond and stabilizing the negatively charged Meisenheimer complex intermediate that forms during nucleophilic attack.[1][2][3]
-
C7-Position (Bromo): This position is primarily activated for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig). The Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond in the oxidative addition step of the catalytic cycle, which is typically the rate-determining step.[4][5]
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a nucleophilic substitution with an amine, but I'm getting a mixture of products. Why is the reaction not selective for the C4-chloro position?
A: While the C4-Cl position is electronically favored for SNAr, several factors can lead to a loss of selectivity:
-
High Temperatures: Elevated temperatures can provide enough energy to overcome the activation barrier for the less-favored substitution at the C7-Br position.
-
Strongly Basic Conditions: Certain strong bases can potentially promote side reactions or alternative mechanisms, such as an elimination-addition (benzyne-type) pathway, though less common on this type of heterocycle.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the initial, faster C4-substitution has completed can lead to a slower, secondary substitution at C7.
Recommendation: Start with milder conditions. Use a weaker base if possible (e.g., K₂CO₃ or DIPEA instead of NaH), lower the reaction temperature (start at room temperature or 0 °C before gently heating), and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
Q2: Which halogen is a better leaving group in SNAr reactions, chlorine or bromine?
A: For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate, not the departure of the leaving group.[1][3] Therefore, the reaction rate is governed by the electrophilicity of the carbon atom. The leaving group ability follows the trend F > Cl ≈ Br > I, which is inverted compared to SN2 reactions.[3][6][7] Given the strong electronic activation at C4, the C4-Cl is the primary site for SNAr.
Q3: Why is my Suzuki coupling reacting at the C4-Cl position instead of the C7-Br?
A: This is an unusual outcome, as the C-Br bond is significantly more reactive towards oxidative addition with Pd(0) catalysts.[4][5] Potential causes include:
-
Catalyst Choice: Some highly active, specialized palladium catalysts or nickel catalysts designed for C-Cl activation might show unusual reactivity.[5]
-
High Temperatures: Extremely high temperatures might overcome the inherent selectivity.
-
Contamination: Ensure your starting material is pure and that no activating contaminants are present.
Recommendation: Use standard Suzuki-Miyaura conditions known for C-Br selectivity. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are reliable choices.[8][9] Ensure your base (e.g., Na₂CO₃, Cs₂CO₃) and solvent (e.g., Dioxane/Water, Toluene/Water) are appropriate for the standard catalytic cycle.[9][10]
Troubleshooting Guide: Controlling Regioselectivity
This guide helps you diagnose and solve common regioselectivity issues encountered during the functionalization of 7-Bromo-4-chloroimidazo[2,1-f]triazine.
Problem: Poor selectivity in Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, or thiols.
Problem: Poor selectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Recommended Protocols for Selective Reactions
The following protocols provide a validated starting point for achieving high regioselectivity. Optimization may be required for specific substrates.
Protocol 1: Selective SNAr at the C4-Position
This procedure details the reaction of 7-Bromo-4-chloroimidazo[2,1-f]triazine with a generic primary amine.
Step-by-Step Methodology:
-
To a round-bottom flask, add 7-Bromo-4-chloroimidazo[2,1-f]triazine (1.0 eq).
-
Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dioxane.
-
Add the desired primary amine (1.1 - 1.5 eq).
-
Add a mild base such as Diisopropylethylamine (DIPEA) (2.0 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to 40-50°C.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 7-bromo-4-amino-imidazo[2,1-f]triazine derivative.
Protocol 2: Selective Suzuki Coupling at the C7-Position
This procedure details a typical Suzuki-Miyaura coupling to form a C-C bond at the C7 position.
Step-by-Step Methodology:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 7-Bromo-4-chloroimidazo[2,1-f]triazine (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).[8][10]
-
Add a base, typically an aqueous solution of 2M Sodium Carbonate (Na₂CO₃) (3.0 eq) or solid Cesium Carbonate (Cs₂CO₃) (2.0 eq).[10]
-
Add a degassed solvent system, such as 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield the 7-aryl-4-chloro-imidazo[2,1-f]triazine derivative.
Summary of Reaction Conditions for Regioselectivity
The following table summarizes the key parameters for directing the reaction to either the C4 or C7 position.
| Parameter | Selective C4-Substitution (SNAr) | Selective C7-Substitution (Cross-Coupling) |
| Reaction Type | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling |
| Reagent | Nucleophile (Amine, Alcohol, Thiol) | Organoboron, Organotin, etc. |
| Catalyst | None required | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄) |
| Temperature | 0°C to 60°C (Typically lower) | 80°C to 110°C (Typically higher) |
| Base | Mild organic or inorganic base (DIPEA, K₂CO₃) | Inorganic base (Na₂CO₃, K₃PO₄, Cs₂CO₃) |
| Key Principle | Exploits high electrophilicity of C4 position | Exploits higher reactivity of C-Br bond in oxidative addition[4] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for 7-Bromo-4-chloroimidazo[2,1-f]triazine Reactions
Welcome to the technical support guide for handling reactions involving 7-Bromo-4-chloroimidazo[2,1-f]triazine. This versatile building block is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and multiple points for diversification. However, its heterocyclic nature and bifunctional reactivity (two distinct halide leaving groups) can present specific challenges during reaction work-up and purification.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into overcoming these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of 7-Bromo-4-chloroimidazo[2,1-f]triazine and its derivatives.
Q1: What are the general solubility properties of 7-Bromo-4-chloroimidazo[2,1-f]triazine?
A1: 7-Bromo-4-chloroimidazo[2,1-f]triazine is a relatively nonpolar, planar heterocyclic system. It exhibits good solubility in chlorinated solvents (dichloromethane, chloroform), ethers (THF, dioxane), and ethyl acetate. It has limited solubility in alkanes like hexanes and is virtually insoluble in water. This solubility profile is crucial when selecting solvents for extraction and chromatography.
Q2: How stable is the imidazo[2,1-f]triazine core during aqueous work-up?
A2: The imidazo[2,1-f]triazine core is generally robust under neutral and mildly acidic or basic conditions at room temperature. However, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, can lead to decomposition or unintended reactions. For instance, harsh basic conditions could potentially lead to hydrolysis of the chloro group, although this is typically slow. It is always recommended to perform quenching and extraction steps expeditiously and without excessive heat.
Q3: My reaction was performed in a high-boiling polar solvent like DMF or DMSO. How do I effectively remove it during work-up?
A3: This is a classic challenge. The most effective method is to perform a liquid-liquid extraction with a water-immiscible organic solvent.
-
Protocol: Dilute the reaction mixture with a significant volume of water (at least 10-20 times the volume of DMF/DMSO). This will partition the polar solvent into the aqueous phase. Then, extract the aqueous phase multiple times (3x) with a suitable organic solvent like ethyl acetate or dichloromethane to recover your product.
-
Pro-Tip: Adding brine (saturated NaCl solution) to the aqueous layer during the final washes can help break emulsions and further reduce the amount of residual polar solvent in the organic phase by increasing the polarity of the aqueous layer.
Q4: What are the best practices for TLC analysis of reactions involving this scaffold?
A4: A good starting point for TLC analysis is a mobile phase of ethyl acetate/hexanes.
-
The starting material, 7-Bromo-4-chloroimidazo[2,1-f]triazine, is quite nonpolar and will have a high Rf in most systems.
-
Successful substitution at the 4-position (chloro) or 7-position (bromo) will typically result in a product with a lower Rf (more polar) than the starting material.
-
Use a UV lamp (254 nm) for visualization, as the aromatic system is a strong chromophore. Staining with potassium permanganate can also be effective if the reaction product contains oxidizable functional groups.
Troubleshooting Guide for Common Reactions
This section provides in-depth, scenario-based troubleshooting for common synthetic transformations.
Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki coupling is a powerful tool for C-C bond formation, but N-heterocycles can introduce complications.
Problem: Low or no yield of the desired coupled product. The starting material is either consumed, or I see a significant amount of dehalogenated byproduct.
This is the most common failure mode. The likely culprits are catalyst inhibition and/or a competing dehalogenation reaction.
Causality: The nitrogen atoms in the imidazotriazine core can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1][2] Furthermore, the formation of palladium-hydride (Pd-H) species in the catalytic cycle can lead to hydrodehalogenation, where the bromine or chlorine is replaced by a hydrogen atom.[1]
Solutions & Protocols:
-
Optimize Ligand and Base Selection: The choice of ligand is critical for preventing catalyst poisoning and promoting the desired reductive elimination.
-
Ligand Choice: Switch to bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium center and accelerate the oxidative addition step, outcompeting catalyst deactivation.[1]
-
Base Optimization: Avoid strong bases like alkoxides if dehalogenation is observed. Use weaker inorganic bases such as K₃PO₄ or K₂CO₃. These are effective enough to facilitate transmetalation without promoting the formation of Pd-H species.[1]
-
-
Control Water Content and Solvent Choice:
-
Solvent: Use aprotic solvents like dioxane, THF, or toluene.[1] While Suzuki couplings often require some water to facilitate the dissolution of the base and activate the boronic acid, excessive water can be a proton source for dehalogenation.[3]
-
Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio (e.g., 10:1 dioxane:water).
-
Troubleshooting Flowchart for Suzuki Coupling
References
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromo- and 7-Chloro-Imidazo[2,1-f]triazines in Synthetic Transformations
Introduction: The Imidazo[2,1-f]triazine Scaffold and the Significance of C-7 Functionalization
The imidazo[2,1-f]triazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the structural basis for a range of biologically active molecules. Its unique electronic properties and rigid framework make it an attractive template for the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics. Functionalization of this core, particularly at the 7-position, is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The introduction of diverse substituents at this site allows for the exploration of the surrounding binding pocket in biological targets, making the 7-halo-imidazo[2,1-f]triazines critical intermediates in the synthesis of compound libraries for drug development.
This guide provides an in-depth comparison of the reactivity of 7-bromo- and 7-chloro-imidazo[2,1-f]triazines, offering insights into the selection of the appropriate starting material for various synthetic transformations. While direct comparative studies on this specific scaffold are limited, we can draw upon fundamental principles of organic chemistry and data from analogous heterocyclic systems, such as imidazo[1,2-a]pyridines, to provide a robust framework for understanding their relative reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The choice between a 7-bromo or 7-chloro substituent on the imidazo[2,1-f]triazine core can significantly impact the efficiency and conditions required for these transformations.
Theoretical Underpinnings: The Oxidative Addition Step
The catalytic cycle of most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] This step is often the rate-determining step of the overall reaction. The reactivity trend for aryl halides in this step is generally governed by the carbon-halogen bond dissociation energy, which follows the order: C-I > C-Br > C-Cl > C-F.[3] Consequently, aryl bromides are generally more reactive than aryl chlorides in these transformations. The stronger C-Cl bond requires a more electron-rich and sterically demanding ligand on the palladium center to facilitate its cleavage.[3]
Suzuki-Miyaura Coupling: A Comparative Outlook
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Based on the principles of oxidative addition, the 7-bromo-imidazo[2,1-f]triazine is expected to be more reactive than its 7-chloro counterpart. This translates to milder reaction conditions, lower catalyst loadings, and potentially higher yields for the bromo derivative. While direct data for imidazo[2,1-f]triazines is scarce, studies on related imidazo[1,2-a]pyridines and other heteroaromatics consistently show that aryl bromides are more amenable to Suzuki coupling than aryl chlorides.[4][5]
Table 1: Predicted Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | 7-Bromo-imidazo[2,1-f]triazine | 7-Chloro-imidazo[2,1-f]triazine |
| Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | More specialized catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) |
| Reaction Temperature | Generally lower (e.g., 80-100 °C) | Generally higher (e.g., >100 °C) |
| Catalyst Loading | Typically lower (e.g., 1-5 mol%) | Typically higher (e.g., 3-10 mol%) |
| Ligand Requirements | Standard phosphine ligands often suffice | Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often necessary |
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-imidazo[2,1-f]triazine
This protocol is a generalized procedure adapted from methodologies for related heterocyclic systems.[6]
Materials:
-
7-Bromo-imidazo[2,1-f]triazine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
To a Schlenk flask, add 7-bromo-imidazo[2,1-f]triazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.02-0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[1][7] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. The 7-bromo-imidazo[2,1-f]triazine is expected to undergo Buchwald-Hartwig amination under milder conditions than the 7-chloro analog. The amination of aryl chlorides often necessitates the use of more sophisticated and expensive catalyst systems.[8][9]
Table 2: Predicted Comparison of Reactivity in Buchwald-Hartwig Amination
| Feature | 7-Bromo-imidazo[2,1-f]triazine | 7-Chloro-imidazo[2,1-f]triazine |
| Reactivity | Higher | Lower |
| Catalyst System | Pd₂(dba)₃ with ligands like BINAP or P(t-Bu)₃ | Pd₂(dba)₃ or Pd(OAc)₂ with more advanced ligands (e.g., XPhos, RuPhos, BrettPhos) |
| Base | Strong non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) | Strong non-nucleophilic bases (e.g., NaOt-Bu, LiHMDS) |
| Reaction Temperature | Typically 80-110 °C | Often requires higher temperatures (>100 °C) |
Experimental Protocol: Buchwald-Hartwig Amination of 7-Chloro-imidazo[2,1-f]triazine
This protocol is a generalized procedure for the more challenging chloro-substituted heterocycles.[10][11]
Materials:
-
7-Chloro-imidazo[2,1-f]triazine
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the ligand to a dry Schlenk tube.
-
Add the 7-chloro-imidazo[2,1-f]triazine, the amine, and the base.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 100-130 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): An Inversion of Reactivity
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides in nucleophilic aromatic substitution (SNAr) is often reversed.[12] The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex.[13][14] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring.
The Role of Halogen Electronegativity
The halogen substituent at the 7-position of the imidazo[2,1-f]triazine ring can influence the rate of nucleophilic attack in two ways: through its inductive effect and its leaving group ability. The more electronegative chlorine atom exerts a stronger electron-withdrawing inductive effect than bromine, making the carbon atom at the 7-position more electrophilic and thus more susceptible to nucleophilic attack.[13] While bromide is a better leaving group than chloride, the departure of the halide is a fast step and does not typically influence the overall reaction rate. Therefore, for SNAr reactions, the 7-chloro-imidazo[2,1-f]triazine is expected to be more reactive than the 7-bromo analog.
Table 3: Predicted Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Feature | 7-Bromo-imidazo[2,1-f]triazine | 7-Chloro-imidazo[2,1-f]triazine |
| Reactivity | Lower | Higher |
| Reaction Conditions | May require higher temperatures or stronger nucleophiles | Generally proceeds under milder conditions |
| Nucleophile Scope | May be limited to stronger nucleophiles | A broader range of nucleophiles can be employed |
Experimental Protocol: Nucleophilic Aromatic Substitution on 7-Chloro-imidazo[2,1-f]triazine
This is a general protocol for the substitution of a chloro group with a nucleophile.[15]
Materials:
-
7-Chloro-imidazo[2,1-f]triazine
-
Nucleophile (e.g., an amine, alkoxide, or thiol)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
Dissolve the 7-chloro-imidazo[2,1-f]triazine in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (typically 1.1-2.0 equivalents) and a base if necessary.
-
Heat the reaction mixture to the required temperature (can range from room temperature to >150 °C depending on the nucleophile).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and a typical workflow for a Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Core Scaffolds in Kinase Inhibitor Synthesis: A Comparative Analysis of Alternatives to 7-Bromo-4-chloroimidazo[2,1-f]triazine
Introduction: The Central Role of the Kinase Inhibitor Scaffold
In the landscape of targeted cancer therapy, small-molecule protein kinase inhibitors (PKIs) represent a cornerstone of modern pharmacology. The dysregulation of protein kinases is a hallmark of numerous cancers, making them critical targets for drug development.[1][2] Central to the design of these inhibitors is the heterocyclic core, or scaffold, which serves as the structural foundation for positioning key pharmacophoric elements within the ATP-binding pocket of the target kinase.
The imidazo[2,1-f]triazine ring system is a well-established "privileged scaffold" in medicinal chemistry, valued for its rigid, planar structure and its ability to form crucial hydrogen bonds with the kinase hinge region. The 7-Bromo-4-chloroimidazo[2,1-f]triazine derivative, in particular, has served as a versatile starting point for numerous discovery programs due to its predictable reactivity at the C4 (chloro) and C7 (bromo) positions, allowing for facile diversification.
However, the relentless pursuit of improved potency, enhanced selectivity, novel intellectual property, and strategies to overcome acquired resistance necessitates a broader exploration of alternative building blocks. This guide provides a comparative analysis of viable alternative scaffolds to the canonical 7-Bromo-4-chloroimidazo[2,1-f]triazine, offering researchers objective, data-driven insights to inform their scaffold selection and drug discovery workflows. We will delve into the synthesis, structure-activity relationships (SAR), and performance of leading alternatives, supported by experimental data from peer-reviewed literature.
The Benchmark: Understanding the Utility of 7-Bromo-4-chloroimidazo[2,1-f]triazine
The utility of the 7-Bromo-4-chloroimidazo[2,1-f]triazine scaffold lies in its synthetic tractability. The chlorine atom at the C4 position is readily displaced by N-nucleophiles (e.g., anilines) in an SNAr reaction, forming a key interaction with the kinase hinge region. The bromine at C7 provides an orthogonal handle for late-stage functionalization, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of solubilizing groups or moieties that can probe deeper into the ATP-binding site.
While effective, reliance on a single core can lead to limitations, including:
-
Scaffold Saturation: An over-explored chemical space can make it challenging to secure novel intellectual property.
-
Off-Target Effects: Shared structural motifs can lead to cross-reactivity with other kinases.
-
Acquired Resistance: Mutations in the kinase domain can reduce the binding affinity of existing inhibitor classes.
These challenges underscore the critical need for scaffold hopping and the exploration of bioisosteric replacements.
Caption: A generalized workflow for small-molecule kinase inhibitor discovery.
Alternative Scaffold 1: The Pyrrolo[2,1-f][3][4][5]triazine Core
The pyrrolo[2,1-f][3][4][5]triazine nucleus has emerged as a powerful alternative, effectively serving as a bioisostere of the well-known quinazoline scaffold, a core found in approved drugs like Iressa (Gefitinib).[3][6] This scaffold has proven to be a versatile template for developing potent inhibitors against a range of important oncology targets.[4]
Rationale for Selection
The pyrrolo[2,1-f][3][4][5]triazine core mimics the hydrogen bonding pattern of quinazolines and imidazo[2,1-f]triazines, allowing it to engage the kinase hinge region effectively. Its distinct chemical structure provides an opportunity to explore novel chemical space and develop compounds with unique selectivity profiles.[3][6]
General Synthetic Approach
The synthesis of the pyrrolo[2,1-f][3][4][5]triazine core is accessible and adaptable. A common route begins with a Vilsmeier-Haack formylation of a substituted pyrrole to generate a 2-formylpyrrole intermediate. This is followed by a series of transformations to construct the fused triazine ring.
Caption: General synthetic scheme for Pyrrolo[2,1-f][3][4][5]triazine inhibitors.
Experimental Protocol: Synthesis of 4-Anilino-pyrrolo[2,1-f][3][4][5]triazine
The following is a representative protocol adapted from published procedures.[3][6]
-
Step 1: Formylation of Pyrrole: To a solution of the starting pyrrole (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (POCl3, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by pouring it onto ice water and neutralize with aqueous NaOH. The resulting precipitate, the 2-formylpyrrole, is collected by filtration.
-
Step 2: Formation of Pyrrolotriazinone: The 2-formylpyrrole is converted to the corresponding pyrrolotriazinone intermediate through a multi-step sequence, often involving condensation with a hydrazine equivalent followed by cyclization.
-
Step 3: Chlorination: The pyrrolotriazinone intermediate (1.0 eq) is refluxed in an excess of POCl3 for 2-6 hours to yield the 4-chloro-pyrrolo[2,1-f][3][4][5]triazine. The excess POCl3 is removed under reduced pressure.
-
Step 4: Nucleophilic Aromatic Substitution (SNAr): The crude 4-chloro intermediate is dissolved in a suitable solvent like isopropanol or dioxane. The desired aniline (1.1 eq) is added, and the mixture is heated to reflux for 4-16 hours. Upon cooling, the final product precipitates and can be collected by filtration and purified by crystallization or chromatography.
Performance Data and Comparison
The pyrrolo[2,1-f][3][4][5]triazine scaffold has yielded potent inhibitors for several key kinases.
| Scaffold/Compound | Target Kinase | IC50 (nM) | Cellular Activity | Reference |
| Pyrrolotriazine 1 | EGFR | 2.3 ± 0.1 | DiFi cell proliferation IC50 = 0.03 µM | [3] |
| Pyrrolotriazine 2 | VEGFR-2 | 5.0 ± 0.5 | HUVEC proliferation IC50 = 0.05 µM | [3] |
| Compound 19 | c-Met | 2.3 ± 0.1 | BaF3-TPR-Met IC50 = 0.71 nM | [4] |
| Compound 27 | JAK2 | < 10 nM (Biochemical) | SET-2 cell IC50 < 100 nM | [4] |
This table summarizes representative data. For detailed SAR, consult the primary literature.
Crucially, structure-activity relationship studies have shown that biological activity is maintained with substitutions at the 5 or 6 positions of the pyrrolotriazine core, but not at the 7-position.[3][6] This provides medicinal chemists with specific sites for introducing side chains to modulate physicochemical properties without compromising potency.
Alternative Scaffold 2: The Pyrazolo[1,5-a]pyrimidine Core
Pyrazolo[1,5-a]pyrimidines are another notable class of "privileged" heterocyclic structures that have garnered significant attention for their potent and selective inhibition of various protein kinases.[1][7] This scaffold is present in several clinically successful drugs, including the TRK inhibitor Larotrectinib, highlighting its therapeutic relevance.[8]
Rationale for Selection
The fused bicyclic structure of pyrazolo[1,5-a]pyrimidines offers a versatile and rigid framework for presenting substituents to interact with the kinase ATP-binding site.[1] Its unique electronic properties and potential for diverse functionalization make it an attractive alternative to other heterocyclic systems. It can act as an ATP-competitive inhibitor and has been successfully used to target kinases such as TRK, EGFR, B-Raf, and MEK.[1][2]
General Synthetic Approach
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[7]
Caption: Core synthesis of the Pyrazolo[1,5-a]pyrimidine scaffold.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
The following protocol is a generalized representation of the core synthesis.[7]
-
Step 1: Prepare Reagents: Obtain or synthesize the required substituted 3-aminopyrazole and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone for a dimethyl-substituted product).
-
Step 2: Cyclocondensation: Combine the 3-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq) in a solvent such as ethanol or acetic acid.
-
Step 3: Reaction: Heat the mixture to reflux for 6-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Step 4: Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution or after the addition of water. The solid is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.
Modern variations of this synthesis include microwave-assisted methods and multi-component reactions to improve efficiency and diversity.[2]
Performance Data and Comparison
The pyrazolo[1,5-a]pyrimidine scaffold is at the heart of several potent and selective kinase inhibitors.
| Scaffold/Compound | Target Kinase | IC50 (nM) | Clinical Status/Note | Reference |
| Larotrectinib | TRKA/B/C | 5-11 | FDA Approved | [8] |
| Entrectinib | TRKA/B/C, ROS1, ALK | 1.7-4.7 | FDA Approved | [8] |
| Compound 22 | TRKA/B/C | 3 / 14 / 1 | Preclinical | [8] |
| Representative Cpd. | EGFR | 36.8 | Preclinical | [1] |
This table summarizes representative data. For detailed SAR, consult the primary literature.
The success of this scaffold in producing clinically approved drugs demonstrates its favorable drug-like properties and its ability to be optimized for high potency and selectivity.
Other Notable Isomeric and Related Scaffolds
Beyond the direct alternatives, exploring isomers of the parent imidazo-triazine scaffold can yield compounds with distinct biological profiles.
-
Imidazo[1,2-a][1][3][6]triazines: This scaffold has been successfully employed to develop potent inhibitors of Focal Adhesion Kinase (FAK).[9][10] Certain derivatives exhibit IC50 values in the nanomolar range (50-100 nM) against FAK and potently inhibit the proliferation of cancer cell lines with high FAK expression.[9][10][11]
-
Imidazo[5,1-f][3][4][5]triazines: This core has been investigated as a bioisosteric alternative to imidazo[1,5-a]pyrazines, leading to the discovery of potent dual inhibitors of IGF-1R and IR.[12][13] It has also been used to generate novel inhibitors of Polo-like kinase 1 (PLK1).[14][15]
Conclusion and Future Perspectives
While 7-Bromo-4-chloroimidazo[2,1-f]triazine remains a valuable and synthetically accessible building block, the field of kinase inhibitor discovery greatly benefits from the exploration of alternative scaffolds. This guide has highlighted two primary alternatives, pyrrolo[2,1-f][3][4][5]triazine and pyrazolo[1,5-a]pyrimidine , both of which are supported by a robust body of literature demonstrating their utility in generating potent and selective kinase inhibitors, including clinically approved drugs.
The choice of a scaffold is a critical decision in the drug discovery cascade. Researchers should consider not only the synthetic accessibility and potential for diversification but also the novelty of the chemical space and the specific structural features of the target kinase. The pyrrolo[2,1-f][3][4][5]triazine scaffold offers a proven strategy for mimicking established pharmacophores like quinazolines, while the pyrazolo[1,5-a]pyrimidine core provides a clinically validated foundation with extensive opportunities for modification. By leveraging these alternative building blocks, drug development professionals can expand their chemical toolbox, navigate a competitive intellectual property landscape, and ultimately design the next generation of targeted therapies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structure Analysis of Brominated Aza-fused Heterocycles: A Case Study on a 7-Bromo-pyrazolo[5,1-c]triazine Derivative
A Comparative Guide to the X-ray Crystal Structure Analysis of Brominated Aza-fused Heterocycles: A Case Study on a 7-Bromo-pyrazolo[5,1-c][1][2][3]triazine Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies for determining the three-dimensional atomic arrangement of novel heterocyclic compounds, focusing on the powerful technique of single-crystal X-ray diffraction. While the primary focus of this document is a detailed exploration of a representative brominated pyrazolo[5,1-c][1][2][3]triazine, the principles, protocols, and comparative analyses are directly applicable to the structural elucidation of related compounds, including the 7-Bromo-4-chloroimidazo[2,1-f]triazine scaffold. The imidazo[2,1-f]triazine core, a vital pharmacophore in modern drug discovery, is of significant interest due to its diverse biological activities, including potential roles as kinase inhibitors.[4]
Introduction: The Imperative of Structural Clarity in Drug Discovery
The precise knowledge of a molecule's three-dimensional structure is fundamental to understanding its function, guiding lead optimization, and ensuring intellectual property. For complex heterocyclic systems like imidazo[2,1-f]triazine derivatives, which are rich in potential biological activity, determining the exact spatial arrangement of atoms and the nature of intermolecular interactions is paramount.[4] Single-crystal X-ray diffraction remains the gold standard for obtaining unambiguous, high-resolution structural data for small molecules.[2]
This guide will delve into the practical aspects of X-ray crystal structure analysis, using a well-documented 7-bromo-pyrazolo[5,1-c][1][2][3]triazine derivative as a case study, for which detailed synthetic and crystallographic data have been published.[1][2] We will explore the synthesis of these crystalline materials, provide a detailed protocol for X-ray diffraction analysis, and compare this experimental approach with alternative and complementary techniques.
Synthesis of Crystalline Brominated Aza-fused Heterocycles
The successful application of single-crystal X-ray diffraction is contingent on the availability of high-quality single crystals. The synthesis of the target compounds, therefore, must be designed to yield crystalline material. The following is a representative synthetic approach for a brominated pyrazolo[5,1-c][1][2][3]triazine, which can be adapted for other related heterocyclic systems.[1]
Representative Synthesis of 7-Bromo-3-tert-butylpyrazolo[5,1-c][1][2][3]triazine[1]
A common strategy for the synthesis of such fused heterocyclic systems involves the reduction of a carbonyl group on the triazine ring followed by dehydrative aromatization. This method has been successfully employed to produce various 7-bromo- and 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1][2][3]triazines.[1] The starting materials, brominated 3-tert-butylpyrazolo[5,1-c][1][2][3]triazin-4(1H)-ones, are themselves synthesized through multi-step procedures.[1][2]
Key Synthetic Steps:
-
Starting Material Synthesis: Preparation of the precursor, 7-bromo-3-tert-butyl-8-methylpyrazolo[5,1-c][1][2][3]triazin-4(1H)-one, is achieved through established literature methods.[2]
-
Reduction and Aromatization: The 4-oxo group of the precursor is reduced, and the molecule undergoes dehydrative aromatization in an acidic medium to yield the final aromatic triazine.[1]
The resulting crude product is then purified, typically by recrystallization, to obtain single crystals suitable for X-ray diffraction analysis. Slow evaporation of a saturated solution of the compound in a suitable solvent system, such as an ethyl acetate/dimethylsulfoxide mixture, is a common technique for growing high-quality crystals.[1]
X-ray Crystal Structure Determination: A Detailed Protocol
Once suitable single crystals are obtained, the process of determining the molecular structure via X-ray diffraction can commence. The following protocol is based on standard procedures for small molecule crystallography.[1][2]
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically with dimensions around 0.1-0.5 mm) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a Photon-III area detector).[2]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles (shutterless φ- and ω-scan technique).[2]
-
-
Data Processing:
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods with software like SHELXT.[2]
-
The structural model is then refined against the experimental data (on F²) using a program such as SHELXL.[2] During refinement, the positions of non-hydrogen atoms are adjusted, and their anisotropic displacement parameters are refined.
-
The workflow for this process can be visualized as follows:
Caption: Workflow for X-ray Crystal Structure Determination.
Comparative Analysis of Structural Elucidation Techniques
While single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of small molecules, it is often complemented by other analytical and computational techniques.
| Technique | Advantages | Limitations | Application for 7-Bromo-4-chloroimidazo[2,1-f]triazine Derivatives |
| Single-Crystal X-ray Diffraction | Provides unambiguous, high-resolution 3D structural data, including bond lengths, bond angles, and intermolecular interactions. | Requires high-quality single crystals, which can be challenging to grow. | The "gold standard" for determining the precise molecular geometry and packing in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure in solution, including connectivity and the chemical environment of atoms. | Does not directly provide 3D coordinates or information about intermolecular packing in the solid state. | Essential for confirming the chemical structure in solution and can be used to study dynamic processes. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition with high accuracy. | Provides no information about the 3D structure or connectivity. | Confirms the molecular formula of the synthesized compound. |
| Computational Chemistry (e.g., DFT) | Can predict molecular geometries, electronic properties, and spectroscopic data. Can be used to study molecules that are difficult to crystallize. | The accuracy of the results depends on the level of theory and basis set used. It is a theoretical model, not an experimental observation of the solid state. | Complements experimental data by providing insights into conformational preferences and the nature of intermolecular interactions, such as halogen bonding.[5][6] |
Key Structural Findings from a Representative Brominated Pyrazolo[5,1-c][1][2][3]triazine
The X-ray crystal structure analysis of 7-bromo- and 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1][2][3]triazines has revealed important structural features that are likely to be relevant for the imidazo[2,1-f]triazine series as well.[1]
Summary of Crystallographic Data for a 7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1][2][3]triazine[1]
| Parameter | Value |
| Chemical Formula | C9H10Br2N4 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.079(3) |
| b (Å) | 10.375(3) |
| c (Å) | 12.872(4) |
| β (°) | 108.69(3) |
| Volume (ų) | 1149.0(6) |
| Z | 4 |
| R-factor (R1) | 0.0679 |
| CCDC Number | 2065239 |
Data extracted from a representative structure in the publication.[1]
The analysis of these structures provides precise measurements of bond lengths and angles, confirming the aromatic nature of the fused heterocyclic system. Furthermore, the crystal packing is influenced by non-covalent interactions, including those involving the bromine atoms.[1] The study of these halogen interactions is crucial for understanding the solid-state properties of these materials and their potential interactions with biological targets.[5][6][7]
The molecular structure of a related compound, 7-Bromo-2,4-dichloroimidazo[2,1-f][1][2][3]triazine, highlights the key structural features of this class of molecules.
Caption: 2D representation of a related imidazo[2,1-f]triazine.
Conclusion
The structural analysis of 7-Bromo-4-chloroimidazo[2,1-f]triazine derivatives, and related heterocyclic systems, is a critical step in their development as potential therapeutic agents. Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing the precise molecular geometry and intermolecular interactions that govern the properties of these compounds. While obtaining suitable crystals can be a challenge, the wealth of information gained from a successful crystallographic study is invaluable. By combining high-quality experimental data from X-ray diffraction with insights from spectroscopic and computational methods, researchers can build a comprehensive understanding of these promising molecules, accelerating the drug discovery and development process.
References
- 1. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nature of halogen-centered intermolecular interactions in crystal growth and design: Fluorine-centered interactions in dimers in crystalline hexafluoropropylene as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different cross-coupling methods for imidazo[2,1-f]triazine functionalization
Introduction
The imidazo[2,1-f]triazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents. The ability to selectively introduce a variety of functional groups onto this heterocyclic system is paramount for modulating its pharmacological profile. This guide provides a comparative analysis of several key cross-coupling methodologies for the functionalization of the imidazo[2,1-f]triazine core, offering insights into their mechanisms, experimental protocols, and relative performance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies towards novel imidazo[2,1-f]triazine derivatives.
While direct literature on imidazo[2,1-f]triazine is sparse, extensive research on the analogous and electronically similar imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine systems provides a strong foundation for understanding and predicting reactivity.[1][2][3] The principles and conditions outlined for these related scaffolds are largely translatable to the imidazo[2,1-f]triazine core.
Key Cross-Coupling Strategies
The functionalization of heteroaromatic systems like imidazo[2,1-f]triazine is dominated by palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The most pertinent and widely adopted methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, particularly for introducing aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds, enabling the introduction of a diverse range of amino groups.
-
Sonogashira Coupling: For the creation of C-C triple bonds, providing a gateway to further transformations.
-
Direct C-H Functionalization: An increasingly important strategy that avoids the need for pre-functionalized starting materials, offering improved atom economy.
This guide will delve into each of these methods, providing a comparative framework for selecting the optimal approach for a given synthetic challenge.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile and widely used cross-coupling methods for the formation of C(sp²)-C(sp²) bonds.[4] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Arylation of a Halogenated Imidazo[2,1-f]triazine
This protocol is adapted from established procedures for related heterocyclic systems.[2][5]
Materials:
-
Halogenated imidazo[2,1-f]triazine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd(OAc)₂/ligand combination
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halogenated imidazo[2,1-f]triazine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent and stir the mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance and Comparison
| Parameter | Suzuki-Miyaura Coupling |
| Substrate Scope | Broad, tolerates a wide range of functional groups.[4][5] |
| Catalyst | Typically Pd(0) or Pd(II) complexes with phosphine ligands. |
| Reaction Conditions | Generally mild to moderate temperatures. |
| Advantages | High yields, commercially available reagents, well-understood mechanism. |
| Limitations | Requires pre-functionalization (halogenation) of the imidazo[2,1-f]triazine core. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[6][7] This reaction has become indispensable in pharmaceutical synthesis due to the prevalence of the aniline motif in bioactive molecules.[8][9]
Mechanistic Overview
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of a Halogenated Imidazo[2,1-f]triazine
This protocol is based on general procedures for Buchwald-Hartwig amination.[10]
Materials:
-
Halogenated imidazo[2,1-f]triazine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the halogenated imidazo[2,1-f]triazine, palladium catalyst, ligand, and base in a dry reaction vessel.
-
Add the degassed solvent, followed by the amine.
-
Seal the vessel and stir the mixture at the appropriate temperature (typically 80-110 °C) for the required duration (4-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Performance and Comparison
| Parameter | Buchwald-Hartwig Amination |
| Substrate Scope | Wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[6] |
| Catalyst | Often requires specialized, bulky phosphine ligands.[9] |
| Reaction Conditions | Requires a strong base and strictly anhydrous/anaerobic conditions. |
| Advantages | Direct and efficient method for C-N bond formation. |
| Limitations | Sensitive to air and moisture; requires pre-functionalization of the core. |
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is valuable for introducing an alkynyl moiety, which can serve as a versatile handle for further synthetic manipulations.
Mechanistic Overview
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate.[11] Copper-free versions of this reaction have also been developed.[12][13]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Alkynylation of a Halogenated Imidazo[2,1-f]triazine
This protocol is adapted from general procedures for Sonogashira coupling.[14][15]
Materials:
-
Halogenated imidazo[2,1-f]triazine (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)
-
CuI (0.05-0.10 equiv)
-
Base (e.g., Et₃N, i-Pr₂NH, 2.0-5.0 equiv)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the halogenated imidazo[2,1-f]triazine and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Performance and Comparison
| Parameter | Sonogashira Coupling |
| Substrate Scope | A wide variety of terminal alkynes can be coupled. |
| Catalyst | A dual Pd/Cu system is common, though copper-free methods exist.[12][13] |
| Reaction Conditions | Typically mild, often proceeding at room temperature.[11] |
| Advantages | Reliable and efficient for installing an alkynyl group. |
| Limitations | Requires pre-functionalization; potential for alkyne homocoupling (Glaser coupling).[14] |
Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[1][3] For electron-rich heterocycles like imidazo[1,2-a]pyridines, C-H activation is a particularly attractive strategy.[16]
Mechanistic Considerations
The mechanisms of C-H functionalization are diverse and can involve concerted metalation-deprotonation, oxidative addition, or radical pathways, often directed by the inherent electronic properties of the heterocyclic core.[1][16] For imidazo-fused systems, functionalization often occurs regioselectively at the electron-rich positions of the imidazole ring.
Photoredox Catalysis: A Modern Approach
Visible-light photoredox catalysis has become a powerful tool for C-H functionalization under mild conditions.[16][17][18] This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates, which then engage in C-H functionalization.[16][19]
Caption: Simplified scheme for photoredox-catalyzed C-H functionalization.
Experimental Protocol: Photoredox-Catalyzed C-H Arylation (Conceptual)
This is a conceptual protocol based on similar transformations.[16]
Materials:
-
Imidazo[2,1-f]triazine (1.0 equiv)
-
Aryl diazonium salt or other suitable aryl radical precursor (1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, Eosin Y, 1-5 mol%)
-
Solvent (e.g., DMSO, MeCN)
-
Light source (e.g., Blue LED lamp)
Procedure:
-
In a reaction vessel, dissolve the imidazo[2,1-f]triazine, aryl radical precursor, and photocatalyst in the chosen solvent.
-
Degas the solution by sparging with an inert gas for 15-30 minutes.
-
Irradiate the stirred reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Performance and Comparison
| Parameter | Direct C-H Functionalization |
| Substrate Scope | Dependent on the specific C-H activation method; photoredox catalysis offers broad scope.[16] |
| Catalyst | Can be transition-metal-based or metal-free (photocatalysts).[1][17] |
| Reaction Conditions | Often very mild, proceeding at room temperature. |
| Advantages | High atom economy, avoids pre-functionalization, environmentally benign. |
| Limitations | Regioselectivity can be challenging to control; may require specific directing groups. |
Comparative Summary and Outlook
The choice of cross-coupling method for the functionalization of the imidazo[2,1-f]triazine core depends heavily on the desired transformation and the available starting materials.
| Method | C-C/C-N Formation | Pre-functionalization | Key Advantages | Key Considerations |
| Suzuki-Miyaura | C-C (Aryl, Vinyl) | Required (Halide) | High yields, broad scope, robust.[4] | Boronic acids can be unstable. |
| Buchwald-Hartwig | C-N | Required (Halide) | Direct access to diverse amines.[6] | Air/moisture sensitive, specialized ligands.[9][10] |
| Sonogashira | C-C (Alkynyl) | Required (Halide) | Mild conditions, versatile product.[11] | Risk of homocoupling.[14] |
| C-H Functionalization | C-C, C-N, etc. | Not required | High atom economy, green chemistry.[1] | Regioselectivity can be an issue. |
Future Perspectives:
The field of cross-coupling chemistry is continuously evolving. The development of more active and stable catalysts, particularly for C-H functionalization, will undoubtedly expand the synthetic toolbox for imidazo[2,1-f]triazine chemistry. One-pot sequential cross-coupling and C-H functionalization strategies are also gaining traction, offering rapid access to complex, polysubstituted heterocycles.[20] As our understanding of the electronic nature of the imidazo[2,1-f]triazine scaffold deepens, we can expect the emergence of even more sophisticated and selective functionalization methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Toward Pore Size-Selective Photoredox Catalysis Using Bifunctional Microporous 2D Triazine-Based Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Imidazo-Triazine Isomers for Drug Discovery Professionals
The fusion of imidazole and triazine rings creates a diverse family of heterocyclic scaffolds with significant therapeutic potential. The specific arrangement of nitrogen atoms and the fusion pattern give rise to multiple isomers, each with a unique electronic and steric profile. This guide provides a comparative analysis of the biological activities of prominent imidazo-triazine isomers, offering insights into their structure-activity relationships (SAR) and mechanisms of action to inform future drug development efforts. We will delve into key isomeric systems, including imidazo[1,2-a][1][2][3]triazines, imidazo[5,1-f][1][4][5]triazines, and imidazo[2,1-c][1][4][5]triazines, highlighting their utility as kinase inhibitors and anticancer or antimicrobial agents.
Kinase Inhibition: A Dominant Therapeutic Target
Many imidazo-triazine isomers have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer. The specific isomeric core dictates the scaffold's geometry and its ability to interact with the ATP-binding pocket of different kinases.
Imidazo[1,2-a][1][2][3]triazines as Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression is linked to the progression and metastasis of various solid tumors, making it a prime target for anticancer therapy.
Researchers have successfully developed imidazo[1,2-a][1][2][3]triazines as highly potent FAK inhibitors.[2][3] By exploring this heterocyclic core, compounds with IC₅₀ values in the nanomolar range were identified.[2] These inhibitors were found to potently suppress the proliferation of cancer cell lines that express high levels of FAK.[3] Mechanistic studies revealed that these compounds induce cell cycle arrest at the G2/M phase and strongly inhibit cell-matrix adhesion, migration, and invasion in cancer cells.[2][3]
Caption: FAK signaling pathway and the inhibitory action of imidazo[1,2-a][1][2][3]triazines.
Imidazo[5,1-f][1][4][5]triazines as Dual IGF-1R/IR and PLK1 Inhibitors
The imidazo[5,1-f][1][4][5]triazine scaffold has proven to be a versatile template for developing inhibitors against multiple kinase targets.
-
Dual IGF-1R/IR Inhibition: The insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) are structurally related tyrosine kinases implicated in cancer cell proliferation and survival. Dual inhibition is considered a promising strategy to overcome resistance to therapies targeting IGF-1R alone.[1] A series of 5,7-disubstituted imidazo[5,1-f][1][4][5]triazines were developed as potent, selective, and orally bioavailable dual inhibitors of IGF-1R and IR, demonstrating in vivo efficacy in tumor xenograft models.[1]
-
Polo-like Kinase 1 (PLK1) Inhibition: PLK1 is a serine/threonine kinase that is a key regulator of mitosis. Its overexpression is common in many cancers, making it an attractive oncology target. Imidazo[5,1-f][1][4][5]triazin-2-amines have been identified as novel inhibitors of PLK1, highlighting another important anticancer application for this isomeric core.[6][7]
Comparative Kinase Inhibitory Activity
| Isomeric Core | Target Kinase(s) | Key Compound Example | IC₅₀ | Reference(s) |
| Imidazo[1,2-a][1][2][3]triazine | FAK | Compound 19a | 50 nM | [2][8] |
| Imidazo[5,1-f][1][4][5]triazine | IGF-1R / IR | Compound 9b | Potent | [1] |
| Imidazo[5,1-f][1][4][5]triazine | PLK1 | Not specified | Not specified | [6][7] |
Cytotoxic and Anticancer Activity
Beyond specific kinase inhibition, various imidazo-triazine isomers have demonstrated broad cytotoxic activity against human cancer cell lines.
-
Imidazo[1,2-a]-1,3,5-triazines: As analogues of the anticancer drug 6-mercaptopurine, a series of 2-substituted imidazo[1,2-a]-1,3,5-triazines were synthesized and evaluated.[4] One compound, 2-(indolin-1-yl)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thione, showed notable sensitivity against RT-4 urinary bladder and MCF-7 breast cancer cell lines with IC₅₀ values of 6.98 µM and 8.43 µM, respectively.[4]
-
Imidazo[2,1-c][1][4][5]triazoles: In a screening of novel imidazo[2,1-c][1][4][5]triazolone derivatives, several compounds exhibited significant growth inhibition (38–67.5%) against the NCI 60-cell line panel, showing activity against leukemia, colon cancer, melanoma, and other cancer types.[9]
Comparative Cytotoxicity Data
| Isomeric Core | Cell Line(s) | Activity (IC₅₀ / % Inhibition) | Reference(s) |
| Imidazo[1,2-a]-1,3,5-triazine | RT-4, MCF-7 | 6.98 µM, 8.43 µM | [4] |
| Imidazo[2,1-c][1][4][5]triazolone derivatives | NCI 60-cell panel | 38–67.5 % inhibition | [9] |
Antimicrobial and Antifungal Activity
The imidazo-triazine scaffold is also a source of potent antimicrobial agents. The fusion of these two heterocyclic rings can lead to compounds with broad-spectrum activity.
-
Imidazo[2,1-c][1][4][5]triazines: A study focused on novel derivatives of this scaffold, evaluating them against several strains of bacteria and fungi.[10] Many of the tested compounds showed high antibacterial and antifungal activities. Notably, one derivative, 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c][1][4][5] triazin-7(2H)-one, was identified as the most potent compound with large inhibition zones and low minimum inhibitory concentration (MIC) values.[10]
-
Benzo[3][5]imidazo[1,2-d][1][4][5]triazines: This related fused system has been investigated for its antifungal properties against phytopathogenic fungi. Many derivatives exhibited significant fungicidal activities, suggesting their potential use as agricultural fungicides.[11]
Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, standardized experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of a compound against a specific protein kinase.
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations.
-
Assay Procedure:
-
Add kinase buffer, the kinase, and the test compound to a 96-well plate.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using the detection reagent, which quantifies the amount of ADP produced.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Viability (MTT) Assay
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
The imidazo-triazine framework represents a privileged scaffold in medicinal chemistry, with different isomers demonstrating distinct and potent biological activities. Imidazo[1,2-a][1][2][3]triazines are particularly effective as FAK inhibitors for anticancer applications.[2][3] The imidazo[5,1-f][1][4][5]triazine core offers versatility, targeting multiple kinases like IGF-1R/IR and PLK1.[1][6] Furthermore, isomers such as imidazo[2,1-c][1][4][5]triazines show significant promise as broad-spectrum antimicrobial agents.[10] The structure-activity relationships derived from these studies underscore the critical influence of the nitrogen arrangement and substituent patterns on target selectivity and potency. Future research should continue to explore the chemical space of these fused heterocyclic systems to develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of imidazo[1,2-a]-1,3,5-triazine analogues of 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Purity Assessment of 7-Bromo-4-chloroimidazo[2,1-f]triazine
For researchers, scientists, and drug development professionals, the meticulous evaluation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of validated analytical methods for assessing the purity of 7-Bromo-4-chloroimidazo[2,1-f]triazine, a key intermediate in pharmaceutical synthesis. The choice of analytical methodology is critical, directly impacting the reliability of purity data and, consequently, the quality of the final drug product. This document will explore the principles, protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, grounded in the principles of scientific integrity and regulatory compliance.
The Criticality of Purity Assessment
7-Bromo-4-chloroimidazo[2,1-f]triazine serves as a crucial building block in the synthesis of various therapeutic agents. Its purity profile can significantly influence the efficacy and safety of the final API. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, must be identified and quantified to meet stringent regulatory standards. A robust analytical method is therefore not just a quality control tool but a fundamental component of the entire drug development process.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture, making it a staple in pharmaceutical analysis for purity determination.[1][2][3][4] Its high resolution and sensitivity are particularly well-suited for analyzing non-volatile and thermally unstable compounds like many heterocyclic molecules.[2]
The Rationale Behind HPLC for 7-Bromo-4-chloroimidazo[2,1-f]triazine
The fused ring structure of 7-Bromo-4-chloroimidazo[2,1-f]triazine, containing both halogen and nitrogen atoms, imparts a polarity that makes it amenable to reversed-phase HPLC. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. By optimizing the mobile phase composition, a high degree of separation between the main compound and its structurally similar impurities can be achieved.
A Comparative Overview of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[5] |
| Typical Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | ~0.1% |
| Strengths | High resolution for complex mixtures, suitable for non-volatile compounds, wide range of detectors available.[1][2] | High sensitivity and specificity, excellent for volatile impurities and residual solvents.[3][6] | Primary analytical method, no need for a specific reference standard of the analyte, provides structural information.[7][8] |
| Limitations | Requires a reference standard for each impurity for accurate quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
Experimental Protocols
Protocol 1: Validated Reversed-Phase HPLC Method for Purity Assessment
This protocol is designed to be a starting point for the development and validation of a stability-indicating HPLC method, in accordance with ICH Q2(R1) guidelines.[9][10]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the main peak).
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve 7-Bromo-4-chloroimidazo[2,1-f]triazine reference standard in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
3. Method Validation (as per ICH Q2(R1)):
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the main peak from any degradation products.[11][12][13]
-
Linearity: Prepare a series of solutions of the reference standard over a range of concentrations (e.g., 0.05% to 150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Perform multiple injections (n=6) of the same sample solution and calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an indispensable technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[3][6] The high separation efficiency of gas chromatography combined with the specificity of mass spectrometry provides a highly sensitive and selective analytical method.[3]
When to Choose GC-MS
For 7-Bromo-4-chloroimidazo[2,1-f]triazine, GC-MS would be the method of choice for analyzing process-related volatile impurities that are not readily detectable by HPLC. It is also a valuable tool for identifying unknown impurities by providing molecular weight and fragmentation information.
Protocol 2: Validated Headspace GC-MS Method for Residual Solvents
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: A capillary column suitable for solvent analysis (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[14][15]
-
Oven Temperature Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 20 minutes.
-
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution containing all potential residual solvents at a known concentration in a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide).
-
Sample Solution: Accurately weigh a known amount of the 7-Bromo-4-chloroimidazo[2,1-f]triazine sample into a headspace vial and add a fixed volume of the diluent.
3. Method Validation: The validation process follows similar principles to HPLC, focusing on specificity, linearity, accuracy, precision, LOD, LOQ, and robustness for each residual solvent.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. biomedres.us [biomedres.us]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. birchbiotech.com [birchbiotech.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pharmainfo.in [pharmainfo.in]
- 13. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 14. organomation.com [organomation.com]
- 15. azom.com [azom.com]
Benchmarking the Efficacy of Kinase Inhibitors Derived from 7-Bromo-4-chloroimidazo[2,1-f]triazine: A Comparative Guide
In the landscape of oncology drug discovery, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them attractive therapeutic targets. The imidazo[2,1-f]triazine scaffold has emerged as a promising heterocyclic core for the development of novel kinase inhibitors. This guide provides a comprehensive framework for benchmarking the efficacy of a representative kinase inhibitor derived from the 7-Bromo-4-chloroimidazo[2,1-f]triazine scaffold, herein designated as IMZ-7B , against established inhibitors targeting Polo-like kinase 1 (PLK1), a critical regulator of mitosis that is often overexpressed in various human cancers.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the experimental methodologies required to assess and compare the biochemical and cellular efficacy of novel kinase inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.
Introduction to the Imidazo[2,1-f]triazine Scaffold and the Target: PLK1
The imidazo[2,1-f]triazine core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional structure that can be strategically modified to achieve high-affinity interactions with the ATP-binding pocket of various kinases.[3][4] The specific derivative, IMZ-7B , featuring a bromo and chloro substitution pattern, is designed to explore novel structure-activity relationships (SAR) to enhance potency and selectivity.
Our target of interest, Polo-like kinase 1 (PLK1), is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[2] Its overexpression is a common feature in a wide range of malignancies and is often associated with poor prognosis.[2] Consequently, the development of potent and selective PLK1 inhibitors is a promising strategy for cancer therapy.[1][5]
Experimental Design for Comparative Efficacy Benchmarking
A robust benchmarking study necessitates a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess physiological effects. This guide will compare IMZ-7B with two well-characterized, albeit structurally distinct, PLK1 inhibitors:
-
BI 2536: A potent and selective, ATP-competitive inhibitor of PLK1.
-
Volasertib (BI 6727): A dihydropteridinone derivative that also targets the ATP-binding site of PLK1.
The human cervical cancer cell line, HeLa , will be utilized for cellular assays due to its well-documented reliance on PLK1 activity for proliferation.
Our comparative analysis will be built upon three pillars of experimental investigation:
-
In Vitro Kinase Activity Assay: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified PLK1 enzyme.
-
Cell Viability Assay: To measure the cytotoxic effects of the inhibitors on a cancer cell line.
-
Target Engagement and Downstream Signaling Analysis (Western Blotting): To confirm that the observed cellular effects are mediated through the inhibition of the PLK1 signaling pathway.
Below is a graphical representation of the overall experimental workflow.
Detailed Experimental Protocols
In Vitro PLK1 Kinase Activity Assay
Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PLK1. A common method is a fluorescence-based assay that measures the phosphorylation of a specific substrate. The decrease in signal in the presence of an inhibitor is proportional to its inhibitory potency.[6]
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Reconstitute purified, recombinant human PLK1 enzyme in kinase buffer to the desired concentration.
-
Prepare a solution of a biotinylated peptide substrate for PLK1.
-
Prepare a solution of ATP at a concentration close to its Km for PLK1.
-
Prepare serial dilutions of IMZ-7B, BI 2536, and Volasertib in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the PLK1 enzyme to each well.
-
Add the serially diluted inhibitor compounds or DMSO (vehicle control) to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Detection:
-
Add a detection reagent mixture containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 for a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
-
Measure the fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture HeLa cells in appropriate media until they reach 70-80% confluency.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plates overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of IMZ-7B, BI 2536, and Volasertib in cell culture media.
-
Remove the old media from the cell plates and add the media containing the different concentrations of the inhibitors. Include wells with media and DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
-
Formazan Solubilization and Absorbance Measurement:
-
After incubation, carefully remove the media.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value.
-
Western Blot Analysis of PLK1 Signaling
Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. This technique allows for the confirmation of target engagement by observing changes in the phosphorylation status of downstream substrates of PLK1. A key substrate of PLK1 is Cdc25C. Inhibition of PLK1 should lead to a decrease in the phosphorylation of Cdc25C at Ser198.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed HeLa cells in 6-well plates and treat them with IC50 concentrations of IMZ-7B, BI 2536, and Volasertib for a defined period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Cdc25C (Ser198) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Cdc25C and a loading control protein like GAPDH or β-actin.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands to quantify the relative levels of phosphorylated Cdc25C, normalized to total Cdc25C and the loading control.
-
Below is a simplified representation of the PLK1 signaling pathway that can be interrogated by Western blotting.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Biochemical Potency of PLK1 Inhibitors
| Compound | PLK1 IC50 (nM) |
| IMZ-7B | Hypothetical Value |
| BI 2536 | Literature Value |
| Volasertib | Literature Value |
Table 2: Cellular Efficacy of PLK1 Inhibitors in HeLa Cells
| Compound | EC50 (nM) |
| IMZ-7B | Hypothetical Value |
| BI 2536 | Literature Value |
| Volasertib | Literature Value |
Interpretation:
A successful lead compound like IMZ-7B would ideally exhibit a low nanomolar IC50 value in the biochemical assay, comparable to or better than the benchmark inhibitors. This would indicate potent direct inhibition of the PLK1 enzyme.
In the cellular assay, a potent compound would show a low EC50 value, demonstrating its ability to induce cell death in a cancer cell line. The correlation between the IC50 and EC50 values can provide insights into the compound's cell permeability and metabolic stability.
Conclusion
This guide outlines a rigorous and systematic approach to benchmarking the efficacy of novel kinase inhibitors derived from the 7-Bromo-4-chloroimidazo[2,1-f]triazine scaffold. By employing a combination of biochemical and cell-based assays, and by comparing the lead compound against established benchmarks, researchers can generate a comprehensive dataset to guide further drug development efforts. The detailed protocols and the logical framework presented herein are designed to ensure scientific integrity and to provide a solid foundation for the preclinical evaluation of this promising class of kinase inhibitors.
References
- 1. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Polo-Box Domain of Polo-Like Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
A Comparative Guide to Kinase Inhibitors Based on the Imidazo[2,1-f]triazine Scaffold: SAR Analysis and Evaluation Protocols
A Comparative Guide to Kinase Inhibitors Based on the Imidazo[2,1-f][1][2][3]triazine Scaffold: SAR Analysis and Evaluation Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the privileged structures of fused heterocyclic scaffolds have been a cornerstone of successful drug design. Among these, the imidazo[2,1-f][1][2][3]triazine core has emerged as a promising framework for the development of novel kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of kinase inhibitors based on this scaffold, with a particular focus on the emerging 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine template. We will objectively compare its potential with established kinase inhibitor scaffolds, namely pyrazolopyrimidines and quinazolines, and provide detailed experimental protocols for their evaluation.
The Rise of the Imidazo[2,1-f][1][2][3]triazine Scaffold
The imidazo[2,1-f][1][2][3]triazine scaffold belongs to a class of nitrogen-rich fused heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6] While detailed structure-activity relationship (SAR) studies on the 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine scaffold are not extensively available in peer-reviewed literature, suggesting its novelty, the broader class of imidazotriazines has been explored as inhibitors of various kinases, including Polo-like kinase 1 (PLK1) and Focal Adhesion Kinase (FAK).[4][5] The strategic placement of nitrogen atoms in the fused ring system allows for multiple points of interaction with the kinase active site, making it a versatile template for designing potent and selective inhibitors.
Structure-Activity Relationship (SAR) Analysis of Imidazo[2,1-f][1][2][3]triazine Derivatives
While specific SAR data for the 7-bromo-4-chloro variant is limited, we can infer potential trends from related imidazotriazine series. For instance, in a series of imidazo[1,2-a][1][7][8]triazines developed as FAK inhibitors, substitutions on the triazine and imidazole rings significantly impacted potency.[5]
Key SAR observations from related imidazotriazine scaffolds suggest that:
-
Substitutions at the 4-position: The chloro group at the 4-position of the 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine scaffold serves as a crucial handle for introducing various amine-containing side chains, which can be directed towards the solvent-exposed region of the kinase ATP-binding pocket to enhance potency and selectivity.
-
Modifications at the 7-position: The bromo substituent at the 7-position offers another vector for chemical modification. Aryl or heteroaryl groups introduced at this position via cross-coupling reactions can explore deeper pockets within the kinase active site, potentially leading to increased affinity and modulation of the selectivity profile.
-
The Imidazo[2,1-f][1][2][3]triazine Core: The core heterocycle itself typically forms key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity.
The following diagram illustrates the key regions of the imidazo[2,1-f][1][2][3]triazine scaffold amenable to substitution for SAR exploration.
Caption: Key positions for SAR on the imidazo[2,1-f][1][2][3]triazine scaffold.
Comparative Analysis with Alternative Kinase Inhibitor Scaffolds
To understand the potential of the imidazo[2,1-f][1][2][3]triazine scaffold, it is essential to compare it with well-established kinase inhibitor cores such as pyrazolopyrimidines and quinazolines.
Pyrazolopyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor design, with several approved drugs targeting a range of kinases.[3][8][9]
Advantages:
-
Proven clinical success: Numerous FDA-approved drugs, such as those targeting Trk kinases, validate its utility.[9]
-
Versatile substitution patterns: Allows for fine-tuning of potency and selectivity.[8]
-
Favorable physicochemical properties: Generally leads to compounds with good drug-like properties.
Disadvantages:
-
Potential for off-target effects: Due to its widespread use, extensive kinome profiling is necessary to ensure selectivity.
-
Well-explored chemical space: Novelty can be a challenge.
Quinazoline Scaffold
The quinazoline scaffold is another highly successful framework for kinase inhibitors, particularly for EGFR and VEGFR inhibitors.[2][7][10][11][12]
Advantages:
-
Strong clinical precedent: Several approved drugs, including gefitinib and erlotinib, are based on this scaffold.[10]
-
Well-understood SAR: Extensive literature guides the design of new analogs.[2][11]
-
Covalent inhibition potential: The scaffold can be readily modified to incorporate Michael acceptors for covalent targeting of cysteine residues in the kinase active site.
Disadvantages:
-
Acquired resistance: Mutations in the target kinase can lead to resistance to quinazoline-based inhibitors.[2]
-
Potential for toxicity: Off-target effects on related kinases can lead to adverse events.
The following table summarizes the key characteristics of these scaffolds.
| Feature | Imidazo[2,1-f][1][2][3]triazine | Pyrazolo[1,5-a]pyrimidine | Quinazoline |
| Hinge-binding Motif | Typically involves N1 and/or N8 | Typically involves N1 and/or N7 | Typically involves N1 and the 4-amino group |
| Key Advantages | Novel scaffold with potential for new IP | Proven clinical track record, versatile | Strong clinical precedent, potential for covalent inhibition |
| Potential Challenges | Limited publicly available SAR data | Well-explored chemical space | Acquired resistance, potential for off-target effects |
| Representative Targets | PLK1, FAK (for related isomers) | Trk, CDK2, EGFR, B-Raf | EGFR, VEGFR, JNK |
Experimental Protocols for Kinase Inhibitor Evaluation
The rigorous evaluation of kinase inhibitors requires a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase using a luminescence-based assay that measures ATP consumption.[13][14][15][16]
Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity. A luciferase-based reagent is used to detect the remaining ATP, producing a luminescent signal.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of kinase buffer.
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of a mixture of the kinase and substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Luminescence Detection:
-
Add 10 µL of the luminescent kinase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based biochemical kinase assay.
Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol describes a method to assess the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[17][18][19][20]
Principle: Cells are treated with the inhibitor, followed by stimulation to activate the kinase pathway. The level of substrate phosphorylation is then measured by Western blotting using a phospho-specific antibody.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compounds
-
Stimulant (e.g., growth factor, cytokine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.
-
Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
The 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine scaffold represents a promising, albeit underexplored, platform for the design of novel kinase inhibitors. While direct SAR data is currently sparse, analysis of related imidazotriazine cores suggests significant potential for developing potent and selective inhibitors through strategic chemical modifications. A thorough evaluation of compounds based on this scaffold, using the detailed biochemical and cellular assays outlined in this guide, will be crucial in elucidating its therapeutic potential. Comparative analysis with established scaffolds like pyrazolopyrimidines and quinazolines provides a valuable benchmark for assessing the novelty and advantages of this emerging class of kinase inhibitors. As research in this area progresses, the 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine scaffold may prove to be a valuable addition to the medicinal chemist's toolkit in the ongoing quest for next-generation kinase-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 7-Bromo-4-chloroimidazo[2,1-f]triazine
A Researcher's Guide to the Safe and Compliant Disposal of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine
As a Senior Application Scientist, it is understood that pioneering research, particularly in drug development, involves the synthesis and handling of novel chemical entities. 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine is a halogenated heterocyclic compound, a class of molecules pivotal in medicinal chemistry. However, its responsible disposal is as critical as its synthesis. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity.
The core principle of chemical waste management is to treat all new or uncharacterized compounds as hazardous until proven otherwise.[1] This proactive stance minimizes risk and ensures compliance with regulatory standards. Due to its halogenated nature, 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine requires specific disposal pathways that differ significantly from non-halogenated organic waste.[4][5]
PART 1: Hazard Assessment and Personal Protective Equipment (PPE)
Mandatory PPE:
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Respiratory Protection: All handling of solid (powder) or solutions of the compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]
| Hazard Class | Recommended PPE | Rationale |
| Solid Waste | Safety Goggles, Nitrile Gloves, Lab Coat | To prevent skin/eye contact with the solid compound. All handling should be in a fume hood to avoid inhalation of fine particulates. |
| Liquid Waste | Safety Goggles (or Face Shield over Goggles), Nitrile Gloves, Lab Coat | To protect against splashes of solutions containing the compound and/or organic solvents. Work must be done in a fume hood. |
| Contaminated Labware | Safety Goggles, Nitrile Gloves, Lab Coat | To prevent contact with residual chemical during the cleaning and disposal process. |
PART 2: Segregation and Containerization - The Cornerstone of Safe Disposal
The most critical step in disposing of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine is proper segregation. Halogenated waste must be collected separately from non-halogenated waste streams.[4][10] This is because many disposal facilities use incineration, and the presence of halogens (Bromine and Chlorine in this case) requires specialized scrubbers to neutralize the resulting acidic gases (like HBr and HCl). Mixing waste streams can lead to violent reactions or complicate the disposal process.[11]
Step-by-Step Segregation Protocol:
-
Designate a Halogenated Waste Container: Obtain a clearly marked, chemically compatible waste container. High-density polyethylene (HDPE) carboys are a common and suitable choice.[2] The container must have a secure, screw-top cap to prevent leaks and evaporation.[11][12]
-
Labeling is Non-Negotiable: Before adding any waste, the container must be properly labeled.[12][13] The label must include:
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Contaminated Sharps and Labware:
-
Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[9]
-
Glassware: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone). The first two rinses must be collected as halogenated hazardous waste.[4][15] The third rinse of a container that held an acute hazardous waste should also be collected.[1] After proper decontamination, the glassware can be washed normally.
-
PART 3: Storage and Removal - The Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[2][11][12]
SAA Requirements:
-
The SAA must be under the control of the laboratory personnel generating the waste.[12]
-
Keep waste containers securely closed at all times, except when adding waste.[1][12] Do not leave funnels in the container.[12]
-
Store incompatible waste types separately. For example, keep your halogenated waste container away from strong acids, bases, or oxidizers.[11]
-
Use secondary containment (such as a plastic tub) to catch any potential leaks from the primary container.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[2][16]
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine.
PART 4: Spill and Emergency Procedures
Even with meticulous planning, spills can occur. A prompt and correct response is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unwell, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[17]
-
Manage Small Spills: For minor spills that you are trained to handle:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material (e.g., spill pads or sand).
-
Carefully sweep up the absorbed material and place it in your designated solid halogenated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials and rinsates as hazardous waste.
-
-
Report all Incidents: Report any spill to your supervisor and EHS office, as per your institution's policy.[17]
Conclusion: A Culture of Safety
The proper disposal of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine is a non-negotiable aspect of responsible research. It is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines—rigorous segregation, proper containerization, and compliant storage—researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental health. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management.[1][2][17]
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. uakron.edu [uakron.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.be [fishersci.be]
- 8. aaronchem.com [aaronchem.com]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. ethz.ch [ethz.ch]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Chemical Waste – EHS [ehs.mit.edu]
- 15. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 16. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 17. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
